5-tert-Butyl-1H-imidazole-4-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-1H-imidazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(2,3)7-6(4-11)9-5-10-7/h4-5H,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTXHTKEZGSDNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CN1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
714273-83-3 | |
| Record name | 4-(1,1-Dimethylethyl)-1H-imidazole-5-carboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0714273833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-tert-Butyl-1H-imidazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(1,1-DIMETHYLETHYL)-1H-IMIDAZOLE-5-CARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5SL9KJW4A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
physicochemical properties of 5-tert-Butyl-1H-imidazole-4-carbaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 5-tert-Butyl-1H-imidazole-4-carbaldehyde
Abstract
This compound (CAS No: 714273-83-3) is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a sterically demanding tert-butyl group and a reactive carbaldehyde function on an imidazole scaffold, provides a versatile platform for the synthesis of complex, biologically active molecules. This guide offers a comprehensive analysis of its core physicochemical properties, spectral characteristics, reactivity, and handling protocols. We will explore the causal relationships between its structure and properties, providing field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this compound in their synthetic programs.
Core Physicochemical & Structural Properties
The inherent properties of this compound are dictated by the interplay of its three primary functional components: the aromatic imidazole ring, the bulky lipophilic tert-butyl group, and the electrophilic aldehyde. The imidazole moiety provides a site for hydrogen bonding and potential coordination, while the tert-butyl group enhances solubility in organic media and can provide metabolic stability in derivative compounds.
Key Physicochemical Data
The essential physicochemical properties are summarized below, providing a foundational dataset for experimental design.
| Property | Value | Source(s) |
| CAS Number | 714273-83-3 | [1] |
| Molecular Formula | C₈H₁₂N₂O | |
| Molecular Weight | 152.19 g/mol | [1] |
| Appearance | Off-white to pale brown solid/crystalline powder | [2][3] |
| Melting Point | 122-124 °C | [1] |
| pKa (Predicted) | 11.53 ± 0.10 | [2] |
| Purity | ≥95% | [1] |
Structural Representation
The molecular structure is key to understanding its reactivity and interactions.
References
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-tert-Butyl-1H-imidazole-4-carbaldehyde
Abstract
This technical guide provides an in-depth analysis of the expected spectral data for 5-tert-Butyl-1H-imidazole-4-carbaldehyde (C₈H₁₂N₂O), a substituted imidazole of significant interest in synthetic and medicinal chemistry. While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, this document leverages foundational spectroscopic principles and comparative data from structurally analogous compounds to construct a reliable, predictive framework for its characterization. This whitepaper is designed for researchers, scientists, and drug development professionals, offering expert insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, thereby establishing a benchmark for identity and purity assessment.
Introduction: The Analytical Imperative
This compound is a heterocyclic building block whose utility in pharmaceutical and materials science is predicated on the precise arrangement of its functional groups. The imidazole core is a ubiquitous scaffold in biologically active molecules, and the aldehyde and tert-butyl substituents provide key handles for further chemical modification.[1] Therefore, unambiguous structural confirmation and purity assessment are paramount.
Spectroscopic techniques remain the gold standard for such characterization. This guide moves beyond a simple listing of data points, instead focusing on the causality behind the expected spectral features. By understanding why a proton resonates at a specific chemical shift or why a molecule fragments in a particular manner, the scientist can interpret spectral data with greater confidence, troubleshoot unexpected results, and validate their synthetic outcomes.
Our approach is to build a predictive model based on the known spectral characteristics of the parent molecule, 1H-Imidazole-4-carbaldehyde , and to logically extrapolate the influence of the C5-tert-butyl substituent.[2][3]
Molecular Structure and Atom Numbering
To ensure clarity throughout this guide, the following IUPAC-compliant structure and atom numbering scheme for this compound will be used.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: A Self-Validating System
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for imidazoles as it solubilizes the compound well and allows for the observation of the exchangeable N-H proton.
-
Internal Standard: Add Tetramethylsilane (TMS) as an internal standard, setting its resonance to 0.00 ppm.
-
Acquisition: Record the spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Validation: The integration of the resulting peaks must correspond to the number of protons in the proposed structure. For this molecule, the expected integration ratio is 1:1:1:9 (NH :C₂-H :CHO:C(CH₃)₃ ).
Predicted ¹H NMR Spectrum
The introduction of the electron-donating tert-butyl group at the C5 position is expected to shield the adjacent ring proton (C2-H) compared to the parent imidazole-4-carbaldehyde.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Comparative Insights |
| N1-H | 12.0 - 13.5 | Broad Singlet (br s) | 1H | The acidic imidazole proton is typically very broad and downfield, subject to exchange. Its position is highly dependent on solvent and concentration. |
| Aldehyde-H | 9.7 - 10.0 | Singlet (s) | 1H | The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group. In the parent 1H-imidazole-4-carbaldehyde, this proton appears around 9.6-9.8 ppm.[2] |
| C2-H | 7.7 - 7.9 | Singlet (s) | 1H | This is the sole proton on the imidazole ring. The tert-butyl group at C5 is weakly electron-donating, causing a slight upfield (shielded) shift compared to the ~8.0 ppm signal in the unsubstituted analog.[2] |
| C(CH₃ )₃ | 1.3 - 1.5 | Singlet (s) | 9H | The nine protons of the tert-butyl group are chemically equivalent and show no coupling, resulting in a strong, sharp singlet in a characteristic aliphatic region. |
¹³C NMR Spectroscopy Analysis
¹³C NMR spectroscopy provides critical information about the carbon skeleton of the molecule.
Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Acquisition: Record a proton-decoupled ¹³C spectrum. This simplifies the spectrum by collapsing all carbon signals into singlets.
-
Validation: The number of unique signals should correspond to the number of unique carbon environments in the molecule. For the target compound, 6 distinct carbon signals are expected (aldehyde, 3 imidazole carbons, 2 tert-butyl carbons).
Predicted ¹³C NMR Spectrum
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Comparative Insights |
| C =O (Aldehyde) | 185 - 190 | The aldehyde carbonyl carbon is the most deshielded carbon in the molecule, appearing significantly downfield. This is consistent with data from other imidazole aldehydes.[4] |
| C 5 | 145 - 150 | The C5 carbon, bearing the bulky tert-butyl group, will be significantly downfield. Its chemical shift is influenced by both its position in the heterocyclic ring and the substitution effect. |
| C 2 | 138 - 142 | The C2 carbon, positioned between two nitrogen atoms, is characteristically downfield in imidazole systems.[5] |
| C 4 | 125 - 130 | The C4 carbon, attached to the electron-withdrawing aldehyde group, is also deshielded. |
| C -quat (tert-Butyl) | 30 - 35 | The quaternary carbon of the tert-butyl group has a characteristic chemical shift in this range. |
| C H₃ (tert-Butyl) | 28 - 32 | The three equivalent methyl carbons of the tert-butyl group will give rise to a single, intense signal. |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is an invaluable, rapid technique for identifying the key functional groups present in a molecule.
Experimental Protocol
-
Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is non-destructive and requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.[6]
-
Acquisition: Scan the sample over the mid-infrared range (4000 - 400 cm⁻¹).
-
Validation: The presence of characteristic absorption bands must align with the functional groups of the target molecule (N-H, C=O, C=N, C-H).
Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Rationale & Interpretation |
| 3200 - 3400 | N-H stretch (imidazole) | Broad, Medium | The broadness is due to hydrogen bonding between imidazole molecules in the solid state. This is a hallmark of N-H bonds in imidazole rings.[7] |
| 2900 - 3000 | C-H stretch (tert-butyl) | Strong | Characteristic stretching vibrations for sp³ C-H bonds. |
| ~2820 & ~2720 | C-H stretch (aldehyde) | Medium to Weak | These two bands, known as Fermi doublets, are highly characteristic of an aldehyde C-H stretch and serve as a key diagnostic peak. |
| 1670 - 1690 | C=O stretch (aldehyde) | Strong, Sharp | The carbonyl stretch of an aromatic aldehyde is very intense. Conjugation with the imidazole ring lowers the frequency slightly from a typical aliphatic aldehyde. |
| 1550 - 1620 | C=N / C=C stretch (ring) | Medium | Stretching vibrations from the imidazole ring framework. |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.
Experimental Protocol
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule, providing a clear molecular ion and rich fragmentation data.
-
Analysis: A time-of-flight (TOF) or quadrupole analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Validation: The observed molecular ion peak (M⁺) must match the calculated exact mass of the compound (C₈H₁₂N₂O = 152.09496 g/mol ).
Predicted Mass Spectrum and Fragmentation
The molecular ion peak is expected at m/z = 152 . The fragmentation will be dominated by the stabilizing influence of the aromatic imidazole ring and the presence of the bulky tert-butyl group.
Primary Fragmentation Pathway:
Caption: Predicted EI-MS fragmentation of the target molecule.
-
m/z = 152 (M⁺): The molecular ion peak. Its presence confirms the molecular weight.
-
m/z = 137 ([M-15]⁺): This is predicted to be a very prominent, likely the base peak. It results from the loss of a methyl radical (•CH₃) from the tert-butyl group, forming a stable tertiary carbocation adjacent to the imidazole ring.
-
m/z = 123 ([M-29]⁺): Loss of the formyl radical (•CHO) is a characteristic fragmentation for aldehydes.
-
m/z = 67 (C₃H₃N₂⁺): This fragment corresponds to the imidazole ring cation, a common fragment in the mass spectra of imidazole derivatives.[8]
Conclusion
This technical guide provides a comprehensive, predictive analysis of the key spectroscopic features of this compound. By grounding these predictions in the established spectral data of analogous compounds and fundamental chemical principles, we have constructed a robust framework for the structural verification of this important synthetic intermediate. The tabulated data for ¹H NMR, ¹³C NMR, IR, and the predicted MS fragmentation pathways serve as a reliable benchmark for any scientist working with this molecule, ensuring the integrity and quality of their research.
References
- 1. 1-Methyl-1H-imidazole-4-carbaldehyde | 17289-26-8 | FM63129 [biosynth.com]
- 2. 1H-Imidazole-4-carbaldehyde(3034-50-2) 1H NMR [m.chemicalbook.com]
- 3. Imidazole-4-carboxaldehyde | C4H4N2O | CID 76428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Imidazole(288-32-4) 13C NMR spectrum [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
solubility and stability of 5-tert-Butyl-1H-imidazole-4-carbaldehyde
An In-Depth Technical Guide to the Solubility and Stability of 5-tert-Butyl-1H-imidazole-4-carbaldehyde
Introduction
This compound is a heterocyclic compound featuring an imidazole core, a key scaffold in numerous biologically active molecules.[1] The presence of a reactive carbaldehyde group and a sterically hindering tert-butyl group makes it a valuable and versatile intermediate in medicinal chemistry and organic synthesis.[2] Its utility as a building block is prominent in the development of novel pharmaceutical agents, including potential antifungal and antiviral candidates.[2][3]
Understanding the fundamental physicochemical properties of this intermediate, specifically its solubility and stability, is paramount for researchers, scientists, and drug development professionals. These parameters directly influence reaction conditions, purification strategies, formulation development, and the ultimate reliability of experimental outcomes. This guide provides a comprehensive technical overview of the methodologies used to assess the , grounded in established scientific principles and regulatory standards.
Physicochemical Properties
A foundational understanding begins with the compound's basic physical and chemical characteristics. These properties provide the initial context for designing solubility and stability experiments.
| Property | Value | Source(s) |
| CAS Number | 714273-83-3 | [4] |
| Molecular Formula | C₈H₁₂N₂O | |
| Molecular Weight | 152.19 g/mol | |
| Appearance | Solid | |
| IUPAC Name | This compound | |
| Storage Conditions | Inert atmosphere, 2-8°C | [5] |
Solubility Assessment
Solubility, the concentration of a solute in a saturated solution at a specific temperature, is a critical attribute in drug discovery and development.[6] It dictates the choice of solvents for synthesis and purification, influences bioavailability in preclinical studies, and is a cornerstone of formulation design.[7] The structure of this compound, with its polar imidazole ring and nonpolar tert-butyl group, suggests a nuanced solubility profile.
Theoretical Considerations
-
Imidazole Moiety: The imidazole ring contains both a weakly acidic N-H proton and a basic nitrogen atom, allowing it to act as both a hydrogen bond donor and acceptor. This typically confers solubility in polar protic solvents.
-
Tert-Butyl Group: This large, nonpolar alkyl group increases the lipophilicity of the molecule, which is expected to enhance solubility in nonpolar organic solvents and decrease solubility in aqueous media.
-
Carbaldehyde Group: The aldehyde functional group is polar and can participate in hydrogen bonding, contributing to solubility in polar solvents.
Based on these features, the compound is anticipated to exhibit good solubility in polar organic solvents like DMSO, DMF, and lower-chain alcohols, moderate solubility in less polar solvents like dichloromethane, and low solubility in water and nonpolar hydrocarbons.
Experimental Protocol: Equilibrium Solubility via Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[6] It measures the concentration of the compound in a saturated solution after a state of equilibrium has been reached between the dissolved and undissolved solid.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a precisely measured volume of a selected solvent (e.g., Water, pH 1.2 HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, Ethanol, Acetonitrile, DMSO). The presence of undissolved solid is essential to ensure saturation.[8]
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) using a mechanical shaker or rotator. The goal is to allow the system to reach equilibrium, which can take from 24 to 72 hours.[8]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle. To ensure complete removal of undissolved particles, centrifuge the samples.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7] Quantification is achieved by comparing the sample's response to a calibration curve generated from standards of known concentrations.[9]
Anticipated Solubility Profile
The following table outlines the expected qualitative solubility based on the compound's structure and general principles of solubility for similar heterocyclic compounds.
| Solvent | Solvent Type | Anticipated Qualitative Solubility | Rationale |
| Water | Polar Protic (Aqueous) | Low | The large nonpolar tert-butyl group dominates, reducing affinity for the highly polar water network. |
| 0.1 N HCl (pH 1.2) | Aqueous Buffer | Moderate | The basic nitrogen of the imidazole ring will be protonated, forming a more soluble salt.[10] |
| pH 6.8 Phosphate Buffer | Aqueous Buffer | Low | At this pH, the compound is likely in its neutral form, exhibiting solubility similar to that in pure water.[8] |
| Ethanol | Polar Protic (Organic) | Soluble | Capable of hydrogen bonding with the imidazole and aldehyde groups. |
| Dichloromethane | Aprotic | Soluble | Effective at solvating moderately polar compounds.[11][12] |
| Acetonitrile | Polar Aprotic | Soluble | A common solvent for a wide range of organic molecules. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A powerful, highly polar solvent capable of dissolving a wide array of compounds. |
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Stability Assessment and Forced Degradation
Evaluating the intrinsic stability of a compound is a mandatory step in pharmaceutical development.[13] Forced degradation (or stress testing) involves subjecting the compound to conditions more severe than those used for accelerated stability testing.[14] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods that can accurately measure the compound in the presence of its degradants.[13][14][15]
Potential Degradation Pathways
-
Imidazole Ring: The imidazole moiety can be susceptible to oxidation and photodegradation.[16] Oxidative conditions may lead to ring-opening or the formation of various oxidized adducts.
-
Aldehyde Group: Aldehydes are prone to oxidation, readily converting to the corresponding carboxylic acid. This is a common degradation pathway.
-
Hydrolysis: While the core imidazole structure is generally stable to hydrolysis, extreme pH conditions could potentially promote degradation, especially in solution.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies should be performed on a solution of this compound, with the goal of achieving 5-20% degradation of the parent compound, as recommended by ICH guidelines.[10]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent, such as a mixture of acetonitrile and water.
-
Application of Stress Conditions: For each condition, mix the stock solution with the stressor and incubate for a defined period. A control sample (unstressed) should be analyzed concurrently.
-
Acid Hydrolysis: Treat with 0.1 N HCl at an elevated temperature (e.g., 60°C).[10]
-
Base Hydrolysis: Treat with 0.1 N NaOH at room temperature and/or elevated temperature.[10] Imidazole moieties can be liable to base-mediated autoxidation.[16]
-
Oxidation: Expose the solution to 3-30% hydrogen peroxide (H₂O₂) at room temperature.[10][16]
-
Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C).[13] A sample of the solid compound should also be stressed thermally.
-
Photodegradation: Expose the solution to a controlled light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[10][16]
-
-
Sample Analysis: After the designated stress period, quench any reactions if necessary (e.g., neutralize acid/base samples). Analyze all stressed samples and the control sample using a stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of the unstressed control. Examine the chromatograms for the appearance of new peaks, which represent degradation products.
Anticipated Stability Profile
The following table summarizes the expected outcomes from the forced degradation studies.
| Stress Condition | Severity | Anticipated Outcome | Potential Degradant(s) |
| Acid Hydrolysis | 0.1 N HCl, 60°C | Likely Stable | Minimal degradation expected. |
| Base Hydrolysis | 0.1 N NaOH, RT | Potential Degradation | Possible base-mediated oxidation of the imidazole ring.[16] |
| Oxidation | 3% H₂O₂, RT | Significant Degradation | Oxidation of the aldehyde to a carboxylic acid; potential oxidation of the imidazole ring.[16] |
| Thermal | 80°C (Solution) | Potential Degradation | Moderate degradation possible depending on the duration. |
| Photolytic | ICH Q1B Light Source | Potential Degradation | Imidazole moieties can be sensitive to photodegradation.[16] |
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Stability-Indicating Analytical Method
A crucial component of both solubility and stability testing is a robust analytical method capable of separating and quantifying the parent compound from impurities and degradation products.[15][17] A reverse-phase HPLC method with UV detection is the most common and suitable approach.[17]
Representative HPLC-UV Method Parameters:
-
Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile) is typically required to separate compounds of varying polarity.[10][18]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector set to a wavelength where the imidazole chromophore absorbs, likely around 210-280 nm.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Conclusion
This compound is a compound of significant interest in synthetic and medicinal chemistry. A thorough understanding of its solubility and stability is not merely academic but a practical necessity for its effective application. This guide outlines the standard, industry-accepted protocols for evaluating these critical parameters. The compound is anticipated to be soluble in common polar organic solvents and susceptible to degradation under oxidative and potentially basic and photolytic conditions, with the aldehyde moiety being a primary site for oxidation. The experimental frameworks described herein provide a robust starting point for any researcher aiming to characterize this valuable synthetic intermediate, ensuring data integrity and facilitating downstream success in the drug development pipeline.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. This compound [myskinrecipes.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 714273-83-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. 5-(tert-Butyl)-1H-imidazole-4-carbaldehyde [acrospharmatech.com]
- 6. researchgate.net [researchgate.net]
- 7. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 8. who.int [who.int]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. biomedres.us [biomedres.us]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
theoretical and computational studies of tert-butyl imidazoles
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An In-depth Technical Guide to the Molecular Structure and Conformation of 5-tert-Butyl-1H-imidazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 5-tert-Butyl-1H-imidazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While experimental crystallographic data for this specific molecule is not publicly available, this document leverages established principles of physical organic chemistry, spectroscopic data from analogous compounds, and computational chemistry insights to elucidate its key structural features. The guide will delve into the influence of the sterically demanding tert-butyl group and the electronically significant carbaldehyde moiety on the imidazole ring's geometry and the molecule's preferred conformations. This document is intended to serve as a foundational resource for researchers working with this and related imidazole derivatives, providing a robust framework for understanding its reactivity, potential intermolecular interactions, and role as a synthetic intermediate.[1][2]
Introduction: The Significance of Substituted Imidazoles
The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including antifungal and antiviral agents.[1][2] The versatility of the imidazole ring allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to optimize pharmacological activity. This compound is a key intermediate in the synthesis of more complex pharmaceutical agents.[1][2] Its structure, featuring a bulky tert-butyl group and a reactive carbaldehyde, presents an interesting case study in conformational analysis, as the interplay of these substituents dictates the molecule's three-dimensional shape and, consequently, its interaction with biological targets.
Molecular Structure and Key Features
The core of this compound consists of a five-membered aromatic imidazole ring. The key substituents are a tert-butyl group at the C5 position and a carbaldehyde (formyl) group at the C4 position.
| Property | Value | Source |
| Chemical Formula | C₈H₁₂N₂O | [3] |
| Molecular Weight | 152.19 g/mol | [3] |
| CAS Number | 714273-83-3 | [3] |
| IUPAC Name | This compound | |
| Canonical SMILES | CC(C)(C)C1=C(N=CN1)C=O | [3] |
The Imidazole Core
The imidazole ring is a planar, aromatic heterocycle. Its aromaticity arises from the delocalization of six π-electrons over the five ring atoms. This aromatic character contributes to the overall stability of the molecule. The presence of two nitrogen atoms imparts both acidic and basic properties to the ring system.
The tert-Butyl Group: A Steric Anchor
The most prominent feature influencing the conformation of this molecule is the bulky tert-butyl group. This group, with its tetrahedral carbon atom bonded to three methyl groups, exerts significant steric hindrance. This steric bulk will influence the orientation of the adjacent carbaldehyde group and may cause minor distortions in the planarity of the imidazole ring. The rotation around the C5-C(tert-butyl) bond is expected to be a key conformational parameter.
The Carbaldehyde Group: A Conformational Pivot
The carbaldehyde group at the C4 position is a planar, electron-withdrawing group. Its orientation relative to the imidazole ring is a critical aspect of the molecule's conformation. Rotation around the C4-C(aldehyde) single bond will give rise to different rotational isomers (rotamers). The relative stability of these rotamers will be determined by a balance of steric interactions with the tert-butyl group and potential intramolecular hydrogen bonding or other non-covalent interactions.
Conformational Analysis: A Theoretical Approach
In the absence of a definitive crystal structure for this compound, we can infer its likely conformational preferences by examining related structures and applying computational chemistry principles.
Rotational Isomers of the Carbaldehyde Group
The rotation of the formyl group around the C4-C(aldehyde) bond is expected to be the primary source of conformational isomerism. Two principal planar conformations are possible:
-
syn-periplanar (syn): The aldehyde C=O bond is oriented towards the C5-substituent (the tert-butyl group).
-
anti-periplanar (anti): The aldehyde C=O bond is oriented away from the C5-substituent.
Given the significant steric bulk of the tert-butyl group, the anti-periplanar conformation is predicted to be the more stable rotamer, minimizing van der Waals repulsion between the aldehyde oxygen and the methyl groups of the tert-butyl substituent.
Workflow for Computational Conformational Analysis
Caption: A generalized workflow for the computational analysis of this compound.
Tautomerism
Like many substituted imidazoles, this compound can exist in different tautomeric forms, depending on the position of the proton on the nitrogen atoms of the imidazole ring. The two likely tautomers are 4-tert-Butyl-1H-imidazole-5-carbaldehyde and this compound. The relative stability of these tautomers can be influenced by solvent effects and the electronic nature of the substituents. Computational studies on related imidazole derivatives can provide insights into the predominant tautomeric form in different environments.
Experimental Characterization: A Guide for the Bench Scientist
While a dedicated structural study is not available, researchers can characterize this compound using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the C2-H proton of the imidazole ring, a singlet for the aldehyde proton, and a singlet for the nine equivalent protons of the tert-butyl group. The chemical shifts of these protons will be influenced by the electronic environment and the conformation of the molecule. Variable temperature NMR studies could potentially be used to investigate the rotational barrier of the carbaldehyde group.
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. Distinct signals are expected for the imidazole ring carbons, the aldehyde carbonyl carbon, and the quaternary and methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
N-H Stretch: A broad absorption in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring.
-
C=O Stretch: A strong, sharp absorption band around 1670-1700 cm⁻¹ due to the stretching vibration of the aldehyde carbonyl group.
-
C-H Stretches: Absorptions in the 2900-3000 cm⁻¹ region corresponding to the C-H stretching vibrations of the tert-butyl group and the imidazole ring.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information, with characteristic losses of the tert-butyl group or the formyl group.
Synthesis and Reactivity Insights
The synthesis of substituted imidazole-4-carbaldehydes can be achieved through various synthetic routes, often involving the formylation of a pre-functionalized imidazole ring. The presence of the carbaldehyde group makes this compound a versatile intermediate for further chemical modifications, such as:
-
Reductive amination: To introduce substituted amino groups.
-
Wittig reaction: To form carbon-carbon double bonds.
-
Oxidation: To form the corresponding carboxylic acid.
-
Condensation reactions: With various nucleophiles.
Logical Flow of Synthetic Utility
Caption: Reactivity pathways of this compound.
Conclusion and Future Directions
This compound is a valuable building block in synthetic and medicinal chemistry. While its precise solid-state structure remains to be determined, a thorough understanding of its likely conformational preferences can be achieved through the application of fundamental chemical principles and computational modeling. The steric influence of the tert-butyl group is expected to dominate the conformational landscape, favoring an anti-periplanar orientation of the carbaldehyde group.
Future research efforts should focus on obtaining a single-crystal X-ray structure of this compound to definitively elucidate its solid-state conformation. Advanced computational studies, including molecular dynamics simulations, could provide further insights into its dynamic behavior in solution. Such studies will be invaluable for the rational design of novel bioactive molecules based on this versatile imidazole scaffold.
References
Foreword: The Imidazole Scaffold - A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activities of Imidazole-Based Compounds
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the edifice of modern drug discovery.[1][2][3] First synthesized in 1858, its unique chemical properties have cemented its status as a "privileged scaffold."[2][4] Its amphoteric nature, allowing it to act as both an acid and a base, and its ability to engage in a multitude of non-covalent interactions—such as hydrogen bonding, van der Waals forces, and coordination with metal ions—endow it with remarkable biological versatility.[5][6][7] This structural adaptability enables imidazole-based molecules to bind with high affinity and specificity to a wide array of biological targets, including enzymes and receptors.[8]
This guide provides an in-depth exploration of the multifaceted biological activities of imidazole derivatives. We will dissect the key mechanisms of action, present field-proven experimental protocols for their evaluation, and summarize critical data to arm researchers, scientists, and drug development professionals with the knowledge to harness the full potential of this remarkable chemical entity.
Antifungal Activity: The Classic Hallmark of Imidazoles
The discovery of the antifungal properties of azoles was a watershed moment in treating fungal infections.[2] Imidazole derivatives, such as clotrimazole and ketoconazole, remain clinically significant, and their mechanism of action is a textbook example of targeted enzyme inhibition.[7][9]
Mechanism of Action: Disrupting Fungal Membrane Integrity
The primary antifungal mechanism of imidazole compounds is the targeted inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2][9] This enzyme is a critical catalyst in the biosynthesis of ergosterol, the principal sterol component of fungal cell membranes.[10][11][12]
By inhibiting this enzyme, imidazoles cause a depletion of ergosterol and a concurrent accumulation of toxic methylated sterol precursors.[11][12] This disruption has two major consequences:
-
Increased Membrane Permeability: The altered sterol composition compromises the structural integrity and fluidity of the cell membrane, leading to increased permeability, leakage of essential cellular contents, and ultimately, cell death.[4][10][11]
-
Oxidative Stress: Changes in oxidative and peroxidative enzyme activities can lead to an intracellular buildup of toxic concentrations of hydrogen peroxide, contributing to the deterioration of subcellular organelles and cell necrosis.[11][12]
Furthermore, imidazole derivatives can inhibit the morphological transformation of Candida albicans from blastospores into its invasive mycelial form, which is a key virulence factor.[10][11][12]
Caption: Mechanism of imidazole antifungals via inhibition of ergosterol synthesis.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) for a yeast species, adhering to the principles of the CLSI M27-A guidelines.[13][14] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1.2.1 Materials:
-
Test imidazole compound, solubilized in a suitable solvent (e.g., DMSO).
-
Yeast pathogen (e.g., Candida albicans ATCC 90028).
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Sterile 96-well flat-bottom microtiter plates.
-
Spectrophotometer.
-
Sterile saline (0.85%).
-
Incubator (35°C).
1.2.2 Step-by-Step Methodology:
-
Inoculum Preparation:
-
Subculture the yeast onto Sabouraud Dextrose Agar and incubate for 24-48 hours.
-
Select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[14]
-
-
Plate Preparation (Serial Dilution):
-
Add 100 µL of RPMI-1640 medium to wells in columns 2 through 12 of a 96-well plate.
-
Prepare a 2x working stock of the test compound in RPMI-1640. Add 200 µL of this stock to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 serves as the growth control (no compound).
-
Column 12 serves as the sterility control (no compound, no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared yeast inoculum to wells in columns 1 through 11. The final volume in each well is 200 µL.
-
Incubate the plate at 35°C for 48 hours.[14]
-
-
Endpoint Determination:
-
Visually inspect the wells. The MIC is the lowest concentration of the compound where there is a significant reduction (typically ≥50%) in turbidity compared to the growth control well (column 11).
-
Alternatively, a colorimetric indicator like AlamarBlue can be added, where a color change indicates metabolic activity (growth).[15]
-
1.2.3 Rationale and Self-Validation:
-
Causality: Using standardized RPMI-1640 medium and a buffered pH ensures that the observed effect is due to the compound's activity and not variations in culture conditions, ensuring inter-laboratory reproducibility.[16]
-
Trustworthiness: The inclusion of a growth control validates that the organism can proliferate under the assay conditions, while the sterility control confirms that the medium is not contaminated. This self-validating system ensures the results are reliable.
Representative Data
| Compound | Fungal Species | MIC Range (µg/mL) | Reference |
| Ketoconazole | Candida albicans | 0.03 - 16 | [7] |
| Clotrimazole | Candida albicans | 0.12 - >128 | [4] |
| Miconazole | Candida krusei | 0.25 - 8 | [17] |
Anticancer Activity: A Multifaceted Approach to Targeting Malignancy
The utility of the imidazole scaffold extends far beyond antimicrobial applications, with numerous derivatives demonstrating potent anticancer activity.[1][5][18] Unlike their antifungal counterparts, anticancer imidazoles engage a diverse range of molecular targets and mechanisms.
Mechanisms of Action
Imidazole-based compounds can exert their anticancer effects through several pathways:[1][19]
-
Kinase Inhibition: Many signaling pathways crucial for cancer cell proliferation, survival, and metastasis are driven by kinases. Imidazole derivatives have been designed as potent inhibitors of key kinases like RAF kinase, a critical component of the MAPK/ERK pathway.[1][18]
-
Tubulin Polymerization Inhibition: The microtubule cytoskeleton is essential for cell division. Some imidazoles bind to the colchicine binding site on tubulin, disrupting microtubule assembly. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[18]
-
DNA Intercalation and Enzyme Inhibition: The planar structure of the imidazole ring allows some derivatives to intercalate between DNA base pairs, disrupting DNA replication and transcription and leading to cell death.[1] Others inhibit enzymes critical to DNA function, such as topoisomerase.[20]
-
Induction of Apoptosis and Senescence: Regardless of the primary target, many imidazole compounds ultimately trigger programmed cell death (apoptosis) or cellular senescence.[21] This can be mediated by increasing intracellular levels of reactive oxygen species (ROS), which cause oxidative damage to cellular components.[1]
Caption: Diverse anticancer mechanisms of imidazole-based compounds.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
2.2.1 Materials:
-
Human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer).[20]
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Test imidazole compound.
-
MTT reagent (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Sterile 96-well flat-bottom plates.
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.
2.2.2 Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test imidazole compound in complete medium.
-
Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle solvent (negative control).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
2.2.3 Rationale and Self-Validation:
-
Causality: This assay directly links the compound's effect to a reduction in metabolic activity, a hallmark of cytotoxicity. The dose-dependent response provides strong evidence of the compound's specific effect.
-
Trustworthiness: The use of blank wells corrects for background absorbance, and the vehicle control normalizes the data, ensuring that any observed cytotoxicity is not due to the solvent. This controlled setup validates the integrity of the results.
Representative Data
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Imidazole-oxazole hybrid | PC3 (Prostate) | 0.023 | Not specified | [20] |
| Thiazolyl-imidazole amine | NUGC-3 (Gastric) | 0.05 | Tubulin Inhibition | [18] |
| Guanylhydrazone-imidazole | MCF-7 (Breast) | 10.22 | Not specified | [19] |
| Purine-based imidazole | SW1990 (Pancreatic) | 0.6 | DCLK1 Inhibition | [20] |
Antibacterial and Antiviral Activities
The imidazole scaffold is also prominent in the development of agents against bacterial and viral pathogens, leveraging different mechanisms than those seen in antifungals.
Antibacterial Activity
While less extensively studied than their antifungal effects, imidazole derivatives show efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[4][22][23] Mechanisms often involve the disruption of the bacterial cell wall or cell membrane integrity.[4]
3.1.1 Experimental Protocol: Antibacterial Susceptibility (Broth Microdilution) The protocol is analogous to the antifungal MIC determination but with modifications for bacteria, following CLSI guidelines.[24]
-
Medium: Cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculum: Prepared to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: 37°C for 16-20 hours.
-
Endpoint: The MIC is the lowest concentration with no visible turbidity.
Antiviral Activity
Imidazole derivatives have been developed to combat a range of viruses, including influenza, dengue (DENV), and coronaviruses (SARS-CoV-2).[25][26] The mechanism is highly virus-specific, often targeting essential viral enzymes like proteases or polymerases.[25][26]
3.2.1 Experimental Protocol: Antiviral Efficacy (Plaque Reduction Assay) This "gold-standard" assay quantifies the ability of a compound to inhibit viral infection and replication.[27]
3.2.1.1 Materials:
-
Host cell line susceptible to the virus (e.g., Vero cells).
-
Target virus stock with a known titer.
-
Complete culture medium and semi-solid overlay medium (containing, e.g., carboxymethyl cellulose or agar).
-
Test imidazole compound.
-
Crystal violet staining solution.
3.2.1.2 Step-by-Step Methodology:
-
Cell Seeding: Grow a confluent monolayer of host cells in 6-well or 12-well plates.
-
Infection: Remove the medium and infect the cell monolayers with a dilution of the virus calculated to produce 50-100 plaques per well. Allow adsorption for 1 hour.
-
Compound Treatment: After adsorption, wash the cells and overlay them with a semi-solid medium containing various concentrations of the test compound. The semi-solid nature of the medium prevents progeny virions from spreading indiscriminately, localizing infection to form discrete "plaques."
-
Incubation: Incubate the plates for a period sufficient for plaques to form (typically 2-5 days, depending on the virus).
-
Staining and Counting: Remove the overlay, fix the cells (e.g., with formaldehyde), and stain with crystal violet. The stain colors the living cells, leaving clear zones (plaques) where cells have been killed by the virus.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction at each compound concentration compared to the virus control (no compound). Determine the EC₅₀ (the concentration that reduces the plaque number by 50%).
Caption: Workflow for a Plaque Reduction Assay to test antiviral activity.
Conclusion and Future Directions
The imidazole scaffold is a testament to the power of a privileged structure in medicinal chemistry.[2][5] Its derivatives have yielded cornerstone therapies for fungal infections and continue to provide a rich source of lead compounds for anticancer, antibacterial, and antiviral drug discovery.[5][26][28] The ongoing exploration of novel synthetic routes and the generation of diverse chemical libraries based on this core promise to unlock new therapeutic agents with enhanced potency, selectivity, and improved safety profiles.[29][30] As our understanding of disease biology deepens, the inherent versatility of the imidazole ring will undoubtedly ensure its central role in the development of the next generation of targeted medicines.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmacyjournal.net [pharmacyjournal.net]
- 4. nano-ntp.com [nano-ntp.com]
- 5. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. clinmedkaz.org [clinmedkaz.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 11. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. [PDF] In vitro antifungal susceptibility methods and clinical implications of antifungal resistance. | Semantic Scholar [semanticscholar.org]
- 14. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity [mdpi.com]
- 21. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. benthamdirect.com [benthamdirect.com]
- 24. actascientific.com [actascientific.com]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In Vitro Antiviral Testing Services - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 28. scialert.net [scialert.net]
- 29. A review article on synthesis of imidazole derivatives [wisdomlib.org]
- 30. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Methodological & Application
The Strategic Application of 5-tert-Butyl-1H-imidazole-4-carbaldehyde in Modern Medicinal Chemistry
Introduction: Unlocking Therapeutic Potential with a Versatile Imidazole Scaffold
In the landscape of contemporary drug discovery, the imidazole ring stands as a privileged scaffold, integral to the structure of numerous natural products and synthetic therapeutic agents.[1] Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability make it a cornerstone in the design of molecules targeting a wide array of biological targets.[2][3] This application note delves into the specific utility of a highly promising, yet underexplored building block: 5-tert-Butyl-1H-imidazole-4-carbaldehyde . We will explore its strategic value in medicinal chemistry, underpinned by the synergistic interplay of its constituent functional groups—the imidazole core, the sterically demanding tert-butyl group, and the reactive carbaldehyde moiety. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the generation of novel chemical entities with therapeutic potential.
The imidazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms, which imparts it with amphoteric character, allowing it to act as both a weak acid and a weak base.[4] This property is crucial for its role in biological systems, where it can participate in various interactions with enzymes and receptors.[5] The introduction of a tert-butyl group at the 5-position of the imidazole ring offers several strategic advantages in drug design. This bulky, lipophilic group can serve as a "metabolic shield," sterically hindering enzymatic degradation of the imidazole core or adjacent functionalities.[6] Furthermore, the tert-butyl group can enhance binding affinity to target proteins by occupying hydrophobic pockets, thereby improving potency and selectivity.[6] However, it is also a potential site of metabolism, which must be considered during the drug design process.[6]
The 4-carbaldehyde (formyl) group is a versatile chemical handle that opens a gateway to a multitude of chemical transformations. It serves as an electrophilic center for the introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships (SAR). Through reactions such as reductive amination, Wittig olefination, and condensation reactions, the aldehyde can be elaborated into a vast array of functional groups and molecular architectures, making this compound a powerful platform for library synthesis and lead optimization.[7]
This application note will provide a comprehensive overview of the synthesis of this key building block, detailed protocols for its derivatization, and a discussion of its potential applications in medicinal chemistry, with a particular focus on the development of kinase inhibitors.
Synthesis of the Core Scaffold: this compound
While a definitive, high-yielding synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be extrapolated from established imidazole syntheses. A common strategy involves the construction of the imidazole ring from acyclic precursors.
A potential synthetic workflow is depicted below:
Caption: Plausible synthetic route to this compound.
Key Synthetic Transformations and Protocols
The true utility of this compound lies in the reactivity of its formyl group. The following protocols provide detailed methodologies for key transformations that are fundamental to leveraging this building block in drug discovery campaigns.
Protocol 1: Reductive Amination for the Introduction of Amine Diversity
Reductive amination is a cornerstone reaction in medicinal chemistry for the formation of C-N bonds. It allows for the introduction of a wide variety of primary and secondary amines, enabling the exploration of diverse chemical space and the fine-tuning of physicochemical properties such as solubility and basicity.
Reaction Principle: The reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and the amine, which is then reduced in situ to the corresponding amine. The choice of reducing agent is critical to selectively reduce the imine in the presence of the starting aldehyde.
Detailed Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as methanol (MeOH) or 1,2-dichloroethane (DCE) (0.1 M), add the desired primary or secondary amine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. For less reactive amines, the addition of a catalytic amount of acetic acid (0.1 eq) can facilitate imine formation.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) can also be used, particularly in methanol.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours at room temperature.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data (Representative):
| Amine Substrate | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| Aniline | NaBH(OAc)₃ | DCE | 4 | 85 |
| Benzylamine | NaBH(OAc)₃ | DCE | 3 | 92 |
| Piperidine | NaBH₃CN | MeOH | 6 | 78 |
| Morpholine | NaBH₃CN | MeOH | 5 | 88 |
digraph "Reductive_Amination_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];Start [label="Start: Aldehyde & Amine"]; Imine [label="Imine Formation\n(cat. AcOH)"]; Reduction [label="In situ Reduction\n(e.g., NaBH(OAc)₃)"]; Workup [label="Aqueous Work-up"]; Purification [label="Purification"]; Product [label="Final Amine Product"]; Start -> Imine; Imine -> Reduction; Reduction -> Workup; Workup -> Purification; Purification -> Product;
}
Caption: Workflow for the reductive amination of this compound.
Protocol 2: Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[3][8] It allows for the introduction of a carbon-carbon double bond with control over stereochemistry, depending on the nature of the ylide. This transformation is particularly useful for extending carbon chains and introducing rigidifying elements into a molecule.
Reaction Principle: The reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of the aldehyde, leading to the formation of a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the alkene and a phosphine oxide byproduct.
Detailed Protocol:
-
Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) (1.05 eq) dropwise. Stir the resulting ylide solution at 0 °C for 30 minutes.
-
Reaction with Aldehyde: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product, containing the desired alkene and triphenylphosphine oxide, is typically purified by column chromatography on silica gel.
Quantitative Data (Representative):
| Phosphonium Salt | Base | Reaction Time (h) | Yield (%) |
| Methyltriphenylphosphonium bromide | n-BuLi | 3 | 75 |
| Ethyltriphenylphosphonium bromide | n-BuLi | 4 | 72 |
| Benzyltriphenylphosphonium chloride | n-BuLi | 5 | 80 |
Protocol 3: Condensation Reactions with Active Methylene Compounds
Condensation reactions, such as the Knoevenagel condensation, provide an efficient route to α,β-unsaturated compounds by reacting the aldehyde with active methylene compounds.[2] These products can serve as versatile intermediates for further functionalization, including Michael additions and cycloadditions.
Reaction Principle: The reaction is typically base-catalyzed, where the base deprotonates the active methylene compound to generate a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the α,β-unsaturated product.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq) in a suitable solvent such as ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is usually complete within 2-8 hours.
-
Work-up and Purification: After cooling to room temperature, the product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Application in Medicinal Chemistry: A Focus on Kinase Inhibitors
The imidazole scaffold is a prominent feature in a multitude of kinase inhibitors.[9][10] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[11] The 2,4,5-trisubstituted imidazole motif is a well-established pharmacophore for p38 MAP kinase inhibitors.[12]
The 5-tert-butyl group in our scaffold can effectively occupy a hydrophobic pocket in the kinase active site, a common strategy to enhance binding affinity and selectivity. The 4-position, derivatized from the carbaldehyde, can be functionalized to interact with the hinge region of the kinase, a critical interaction for potent inhibition.
References
- 1. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Synthesis of 5-tert-Butyl-1H-imidazole-4-carbaldehyde Derivatives: A Guide to Core Synthesis and Functionalization
An Application Guide for Researchers
Abstract
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Specifically, 5-tert-Butyl-1H-imidazole-4-carbaldehyde serves as a crucial and versatile building block for the synthesis of novel therapeutics, including potential antifungal and antiviral agents.[4][5] Its strategic substitution at three key positions—the aldehyde, the unprotected ring nitrogen (N1), and the C2 carbon—offers a rich landscape for molecular exploration. This application note provides an in-depth guide to the primary synthesis of this key intermediate and outlines detailed protocols for its subsequent derivatization, focusing on the underlying chemical principles that govern these transformations.
Introduction: The Value of the Imidazole Scaffold
The imidazole heterocycle is a cornerstone of modern drug discovery, prized for its unique electronic properties and its ability to participate in hydrogen bonding as both a donor and acceptor.[2][3] This dual nature allows it to mimic the function of histidine in biological systems and engage in critical interactions with a wide array of enzymatic and receptor targets.[3] The introduction of a bulky tert-butyl group at the C5 position provides steric shielding and enhances lipophilicity, often improving metabolic stability and cell permeability. The aldehyde at C4, meanwhile, is a versatile chemical handle, a gateway to a multitude of functional group interconversions.
This guide is designed for researchers in medicinal chemistry and drug development. It details the foundational synthesis of this compound and provides validated, step-by-step protocols for creating diverse libraries of derivatives.
Caption: Key derivatization points on the core scaffold.
Core Synthesis: Vilsmeier-Haack Formylation
The most direct and widely adopted method for installing a formyl group onto an electron-rich heterocycle like imidazole is the Vilsmeier-Haack reaction.[6][7][8] This reaction utilizes a pre-formed or in situ-generated Vilsmeier reagent, an electrophilic iminium salt, to effect an electrophilic aromatic substitution.
Mechanism of Action
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with an activating agent, most commonly phosphorus oxychloride (POCl₃), to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[9]
-
Electrophilic Attack and Hydrolysis: The electron-rich C4 position of the 4-tert-butyl-1H-imidazole ring attacks the Vilsmeier reagent. Subsequent loss of a proton restores aromaticity. The resulting iminium intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.[8][10]
Caption: The two-stage mechanism of Vilsmeier-Haack formylation.
Protocol 1: Synthesis of this compound
This protocol is adapted from standard Vilsmeier-Haack procedures for electron-rich heterocycles.[9]
Materials:
-
4-tert-Butyl-1H-imidazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-tert-butyl-1H-imidazole (1.0 eq) in anhydrous DMF (5-10 mL per gram of imidazole). Cool the solution to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation & Addition: Slowly add POCl₃ (1.5 - 2.0 eq) dropwise to the stirred solution, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice. This step is highly exothermic.
-
Neutralization & Workup: Basify the aqueous mixture by the slow addition of saturated NaHCO₃ solution until the pH is ~8-9.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the title compound as a solid.
| Parameter | Condition | Rationale |
| Temperature | 0 °C for addition, RT for reaction | Controls the exothermic formation of the Vilsmeier reagent and allows for a controlled reaction rate.[10] |
| Solvent | DMF | Serves as both the solvent and a reactant to form the Vilsmeier reagent.[8] |
| Reagent Ratio | 1.5 - 2.0 eq POCl₃ | Ensures complete conversion of DMF to the active electrophile. |
| Workup | Aqueous NaHCO₃ | Neutralizes the acidic reaction mixture and facilitates hydrolysis of the iminium intermediate. |
Synthetic Routes to Derivatives
The true utility of this compound lies in its capacity for derivatization. The following sections detail protocols for modifying the aldehyde and the imidazole nitrogen.
Derivatization at the Imidazole Nitrogen (N1)
The N-H proton of the imidazole is acidic and can be readily deprotonated to allow for functionalization. This is a common strategy to modulate the compound's physicochemical properties or to install a group for further chemistry.[1][11]
Protocol 2: General Procedure for N-Alkylation
This protocol is based on standard alkylation procedures for imidazoles.[1]
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Alkyl or benzyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Silica gel for chromatography
Procedure:
-
Deprotonation: Suspend NaH (1.2 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere. Cool to 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC/LC-MS.
-
Quenching & Workup: Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract with EtOAc (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude material by flash column chromatography.
Note on Regioisomers: N-alkylation can sometimes lead to a mixture of N1 and N3 isomers. The specific ratio depends on the substrate and reaction conditions. Chromatographic separation is usually effective.
Derivatization at the Aldehyde Group
The aldehyde is a highly reactive functional group, enabling a wide range of transformations.
Protocol 3: General Procedure for Reductive Amination
Reductive amination is a powerful method for synthesizing secondary and tertiary amines from an aldehyde.
Materials:
-
N-substituted this compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve the imidazole aldehyde (1.0 eq) and the amine (1.1 eq) in DCM.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops) to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent, NaBH(OAc)₃ (1.5 eq), portion-wise. Caution: Gas evolution may occur.
-
Stir at room temperature for 12-24 hours until the reaction is complete by TLC/LC-MS.
-
Workup: Quench with saturated NaHCO₃ solution and extract with DCM.
-
Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify by column chromatography or preparative HPLC.
Protocol 4: Synthesis of an Imidazole-Chalcone Derivative
Condensation reactions, such as the Claisen-Schmidt condensation, are used to form α,β-unsaturated ketones (chalcones), which are themselves valuable pharmacophores.[12]
Materials:
-
This compound (1.0 eq)
-
Substituted acetophenone (e.g., 2'-hydroxyacetophenone, 1.0 eq)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (EtOH) or Polyethylene glycol (PEG)
Procedure:
-
In a flask, dissolve the imidazole aldehyde (1.0 eq) and the acetophenone (1.0 eq) in ethanol.
-
Add an aqueous solution of KOH (e.g., 40%) dropwise while stirring at room temperature.
-
Stir the reaction mixture vigorously for 6-12 hours. A precipitate may form.
-
Workup: Pour the reaction mixture into cold water and acidify with dilute HCl to pH ~6-7.
-
Collect the resulting solid precipitate by filtration, wash with cold water, and dry.
-
Purification: The crude chalcone can be recrystallized from a suitable solvent like ethanol.
Caption: A representative workflow for creating a library of derivatives.
Conclusion
This compound is a high-value starting material for the synthesis of diverse chemical libraries. The Vilsmeier-Haack reaction provides a reliable and scalable route to this core intermediate. Subsequent functionalization at the aldehyde and imidazole nitrogen, through robust protocols such as N-alkylation, reductive amination, and condensation reactions, opens the door to a vast chemical space. The methodologies presented here offer researchers a solid foundation for the rational design and synthesis of novel imidazole-based compounds for drug discovery and development.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-tert-Butyl-1H-imidazole-4-carbaldehyde as a Versatile Precursor for Advanced Heterocyclic Synthesis
Introduction: Unlocking the Potential of a Sterically Hindered Imidazole Building Block
In the landscape of medicinal chemistry and drug development, imidazole-containing scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1] Among the diverse array of imidazole-based synthons, 5-tert-Butyl-1H-imidazole-4-carbaldehyde presents itself as a uniquely valuable building block. The presence of the sterically demanding tert-butyl group at the 5-position offers a powerful tool for medicinal chemists to introduce metabolic stability and modulate the pharmacokinetic profile of drug candidates. This bulky substituent can shield adjacent functionalities from enzymatic degradation, potentially prolonging the in vivo half-life of a molecule. Furthermore, the aldehyde functionality at the 4-position serves as a versatile handle for a wide range of chemical transformations, enabling the construction of complex heterocyclic systems.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the synthesis of novel heterocyclic entities, with a particular focus on the construction of imidazo[4,5-d]pyrimidine cores. The protocols detailed herein are derived from peer-reviewed scientific literature, ensuring reliability and reproducibility.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂N₂O | [2] |
| Molecular Weight | 152.19 g/mol | [2] |
| Appearance | Solid | [2] |
| CAS Number | 714273-83-3 | [2] |
| Storage | Store in a cool, dry, and well-ventilated area. | [1] |
Safety Precautions: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Synthetic Application: Synthesis of 2-Amino-5-(5-tert-butyl-1H-imidazol-4-yl)pyrimidines
One of the most powerful applications of this compound is its use in the construction of substituted pyrimidines, which are key components in a vast array of biologically active molecules. The following protocol details the synthesis of 2-amino-5-(5-tert-butyl-1H-imidazol-4-yl)pyrimidine derivatives through a cyclocondensation reaction with guanidine.
Reaction Principle and Mechanistic Insight
The synthesis proceeds via a base-catalyzed condensation reaction between the aldehyde functionality of this compound and guanidine. The reaction is believed to proceed through an initial nucleophilic attack of the guanidine nitrogen on the carbonyl carbon of the aldehyde, followed by a series of condensation and cyclization steps to form the pyrimidine ring. The tert-butyl group remains intact throughout the reaction, providing the desired steric and electronic properties to the final product.
Figure 1. Workflow for the synthesis of 2-Amino-5-(5-tert-butyl-1H-imidazol-4-yl)pyrimidine.
Detailed Experimental Protocol
The following protocol is adapted from the Ph.D. thesis of Santosh Kumar Yadav, which provides a robust and well-characterized procedure.
Materials and Equipment:
-
This compound
-
Guanidine carbonate
-
Sodium metal
-
Absolute ethanol
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a clean and dry round-bottom flask, carefully add sodium metal (1 equivalent) to absolute ethanol under an inert atmosphere. The reaction is exothermic and should be performed with caution. Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add this compound (1 equivalent) and guanidine carbonate (1.5 equivalents).
-
Reflux: Heat the reaction mixture to reflux with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (typically after several hours, as indicated by TLC), cool the mixture to room temperature. Neutralize the reaction mixture with an appropriate acid (e.g., dilute acetic acid) to a pH of approximately 7.
-
Isolation: The product will often precipitate out of the solution upon neutralization. Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials and byproducts.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-amino-5-(5-tert-butyl-1H-imidazol-4-yl)pyrimidine.
Data Presentation:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents |
| This compound | 152.19 | 1.0 |
| Guanidine Carbonate | 180.16 | 1.5 |
| Sodium Metal | 22.99 | 1.0 |
| 2-Amino-5-(5-tert-butyl-1H-imidazol-4-yl)pyrimidine | 191.24 | (Theoretical Yield) |
Causality Behind Experimental Choices
-
Use of Sodium Ethoxide: Sodium ethoxide acts as a strong base, which is essential to deprotonate the guanidine and facilitate its nucleophilic attack on the aldehyde. The in-situ preparation from sodium and absolute ethanol ensures a fresh and anhydrous reagent, which is critical for the success of the reaction.
-
Ethanol as Solvent: Ethanol is an excellent solvent for both the reactants and the sodium ethoxide base. Its boiling point allows for the reaction to be conducted at a sufficiently high temperature to drive the condensation and cyclization steps to completion.
-
Excess Guanidine Carbonate: Using a slight excess of guanidine carbonate helps to ensure the complete consumption of the limiting reagent, this compound, thereby maximizing the yield of the desired product.
Future Directions and Broader Applications
The aldehyde functionality of this compound is a gateway to a multitude of other heterocyclic systems. Beyond the synthesis of pyrimidines, this versatile building block can be employed in a variety of other transformations, including but not limited to:
-
Multicomponent Reactions: The aldehyde can participate in various multicomponent reactions, such as the Ugi or Biginelli reactions, to rapidly generate libraries of complex, drug-like molecules.
-
Reductive Amination: Reaction with primary or secondary amines under reductive conditions can lead to the synthesis of a diverse range of substituted aminomethyl imidazoles.
-
Wittig and Related Olefination Reactions: The aldehyde can be converted to various alkenes, which can then be further functionalized.
-
Synthesis of Fused Imidazole Systems: The aldehyde can serve as a starting point for the construction of fused heterocyclic systems, such as imidazo[4,5-b]pyridines or other related scaffolds of medicinal interest.
The strategic incorporation of the this compound moiety into synthetic routes offers a compelling approach to the design and synthesis of novel heterocyclic compounds with potentially enhanced pharmacological properties.
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced heterocyclic structures. Its unique combination of a sterically demanding tert-butyl group and a reactive aldehyde functionality provides medicinal chemists with a powerful tool for creating novel molecular architectures with potential therapeutic applications. The detailed protocol for the synthesis of 2-amino-5-(5-tert-butyl-1H-imidazol-4-yl)pyrimidines serves as a robust example of its utility, and the principles outlined herein can be extended to a wide range of other synthetic transformations.
References
large-scale synthesis of tert-butyl imidazole carboxylates
An In-Depth Guide to the Large-Scale Synthesis of tert-Butyl Imidazole Carboxylates
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the large-scale synthesis of tert-butyl 1H-imidazole-1-carboxylate, commonly known as N-Boc-imidazole. This compound is a cornerstone intermediate in modern organic and medicinal chemistry, primarily utilized for the protection of the imidazole nitrogen, which is a prevalent moiety in numerous active pharmaceutical ingredients (APIs). The protocol detailed herein focuses on a highly efficient, scalable, and solvent-free method that ensures high yield and purity, making it suitable for industrial applications. This document covers the reaction principles, step-by-step experimental procedures, safety considerations, and characterization methods to facilitate a seamless transition from laboratory to pilot-plant scale.
Introduction: The Strategic Importance of N-Boc-imidazole
In the intricate world of multi-step organic synthesis, particularly in drug development, the selective protection and deprotection of functional groups is a paramount strategy. The imidazole ring, a key component of many biologically active molecules, possesses a reactive N-H proton that can interfere with desired chemical transformations. The tert-butoxycarbonyl (Boc) group is an ideal shield for this nitrogen due to its stability across a wide range of reaction conditions and its facile, clean removal under mild acidic conditions.
The compound tert-butyl 1H-imidazole-1-carboxylate (N-Boc-imidazole) serves as the primary reagent for introducing this Boc protection. Its reliable and cost-effective large-scale production is therefore a critical enabling step for the broader pharmaceutical and chemical industries. This guide provides the necessary technical depth and practical protocols to achieve this goal.
Reaction Principle and Mechanistic Overview
The synthesis of N-Boc-imidazole is achieved through the reaction of imidazole with di-tert-butyl dicarbonate (Boc₂O). The core of the reaction is a nucleophilic acyl substitution.
Mechanism: The synthesis proceeds via the nucleophilic attack of a nitrogen atom of the imidazole ring on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This forms a transient tetrahedral intermediate. The intermediate then collapses, leading to the formation of the stable N-Boc-imidazole product along with the byproducts tert-butanol and carbon dioxide. The reaction is effectively driven to completion by the irreversible loss of carbon dioxide gas, which escapes the reaction medium.
Caption: Simplified mechanism for N-Boc-imidazole synthesis.
Strategic Synthesis Route: The Solvent-Free Advantage
While the N-tert-butyloxycarbonylation of amines and heterocycles can be performed in various aprotic solvents like dichloromethane or acetonitrile, a solvent-free approach is markedly superior for large-scale production.
Key Advantages of the Solvent-Free Method:
-
High Atom Economy & Reduced Waste: Eliminates the need for solvent purchase, handling, and disposal, significantly reducing environmental impact and operational costs.
-
Simplified Product Isolation: The primary byproduct, tert-butanol, is volatile and easily removed under vacuum, often yielding a product of sufficient purity without complex workup or purification steps.
-
Enhanced Safety: Reduces risks associated with handling large volumes of flammable or hazardous solvents.
-
High Concentration & Faster Reaction: The neat reaction conditions maximize reactant concentration, often leading to faster reaction times.
This guide will focus exclusively on this optimized, environmentally conscious, and industrially viable protocol.
Detailed Large-Scale Synthesis Protocol
This protocol is designed for scalability. Researchers should first validate the process on a smaller scale before proceeding to pilot or production quantities.
Part A: Materials and Equipment
| Reagents & Materials | Equipment |
| Imidazole (high purity) | Jacketed glass or stainless steel reactor |
| Di-tert-butyl dicarbonate (Boc₂O) | Overhead mechanical stirrer with appropriate impeller |
| Temperature control unit (chiller/heater) | |
| Vacuum pump with cold trap | |
| Gas outlet/bubbler to monitor gas evolution | |
| Inert gas supply (Nitrogen or Argon) | |
| Addition funnel or powder charging port |
Part B: Step-by-Step Experimental Procedure
Caption: Workflow for the large-scale synthesis of N-Boc-imidazole.
-
Reactor Preparation:
-
Ensure the reactor is scrupulously clean and dry.
-
Assemble the reactor with the overhead stirrer, temperature probe, and gas outlet. Purge the entire system with an inert gas like nitrogen.
-
-
Reagent Charging:
-
Charge the reactor with one molar equivalent of solid imidazole.
-
Slowly add one molar equivalent of di-tert-butyl dicarbonate (Boc₂O) to the reactor. For very large scales, the Boc₂O can be gently melted (melting point ~23°C) and added as a liquid, or added portion-wise as a solid to control the initial reaction rate.
-
-
Reaction Execution:
-
Begin vigorous stirring of the mixture at room temperature (20-25°C). The reaction is typically initiated upon mixing.
-
A noticeable evolution of carbon dioxide gas will commence, which can be monitored via a bubbler.
-
Scale-Up Consideration: The reaction is exothermic. For multi-kilogram scales, the reactor's cooling system must be engaged to maintain the internal temperature below 30°C to prevent potential side reactions or pressure buildup.
-
-
Monitoring Reaction Completion:
-
Continue stirring until the evolution of CO₂ gas completely ceases. This is the primary indicator of reaction completion and can take several hours depending on the scale.
-
The reaction progress can also be monitored by Thin-Layer Chromatography (TLC) or ¹H NMR analysis of a small aliquot.
-
-
Product Isolation and Purification:
-
Once the reaction is complete, the mixture will consist of the desired product and the liquid byproduct, tert-butanol.
-
Apply a high vacuum to the reactor with continued stirring. This will efficiently remove the volatile tert-butanol. A cold trap should be used to collect the byproduct.
-
The final product, tert-butyl 1H-imidazole-1-carboxylate, is obtained as large, colorless crystals or a white crystalline solid. The purity is often >98% and suitable for most subsequent applications.
-
For applications requiring exceptional purity, the product can be recrystallized from a solvent like diethyl ether or hexane.
-
Data Presentation: Properties and Expected Outcomes
Table 1: Physicochemical Properties of tert-Butyl 1H-imidazole-1-carboxylate
| Property | Value | Reference(s) |
| CAS Number | 49761-82-2 | |
| Molecular Formula | C₈H₁₂N₂O₂ | |
| Molecular Weight | 168.19 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 45-47 °C | |
| Solubility | Soluble in hexane, |
Application Notes and Protocols for the Synthesis of Potential Anticancer Agents
Introduction: A Paradigm Shift in Anticancer Drug Discovery and Synthesis
The synthesis of anticancer agents has undergone a profound evolution, moving from serendipitous discoveries of cytotoxic natural products to the rational design of highly targeted therapies. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel oncology therapeutics. We will delve into the causality behind experimental choices, providing not just protocols, but a strategic framework for synthesizing potential anticancer agents with a focus on modern, efficient, and targeted methodologies. The overarching goal is to equip the reader with the foundational knowledge and practical steps to synthesize compounds that can selectively act on cancer cells while minimizing off-target toxicity.
A cornerstone of modern cancer therapy is the ability to target specific molecular machinery that drives tumorigenesis.[1] This has led to the development of numerous classes of anticancer drugs, each with a unique mechanism of action.[1] The challenge for the synthetic chemist is not only to construct complex molecular architectures but to do so in a way that is efficient, scalable, and allows for the systematic exploration of structure-activity relationships (SAR). This guide will focus on several key synthetic strategies that have proven invaluable in the quest for novel and effective anticancer agents.
"Click Chemistry": A Bioorthogonal Tool for Rapid Drug Candidate Assembly
The advent of "click chemistry," a term coined by Nobel laureate K. Barry Sharpless, has revolutionized the field of medicinal chemistry.[2] At its core, click chemistry describes a set of reactions that are high-yielding, wide in scope, create no offensive byproducts, and are stereospecific.[2][3] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage.[3] This reaction's reliability, specificity, and biocompatibility make it an exceptional tool for linking different molecular fragments to create novel drug candidates.[3][4]
The triazole ring formed is not merely a linker; it is a bioisostere for other functional groups and can participate in hydrogen bonding and dipole interactions with biological targets.[3] This has been exploited in the synthesis of a wide array of anticancer agents, including inhibitors of topoisomerase II, histone deacetylases (HDACs), protein tyrosine kinases, and microtubule assembly.[3]
Conceptual Workflow for Click Chemistry-Mediated Synthesis
The general workflow involves the synthesis of two key fragments: one bearing a terminal alkyne and the other an azide. These are then "clicked" together in the final step to generate the target molecule.
References
laboratory handling and storage procedures for 5-tert-Butyl-1H-imidazole-4-carbaldehyde
Introduction: A Chemist's Perspective on a Versatile Heterocycle
5-tert-Butyl-1H-imidazole-4-carbaldehyde is a bifunctional heterocyclic compound of increasing interest in medicinal chemistry and drug development. The imidazole core is a privileged scaffold, present in numerous biologically active molecules and pharmaceuticals, owing to its ability to participate in hydrogen bonding and coordination with biological targets.[1] The presence of the sterically demanding tert-butyl group at the 5-position can enhance metabolic stability and modulate binding affinity, while the carbaldehyde at the 4-position serves as a versatile synthetic handle for further molecular elaboration.[2]
However, the very features that make this molecule synthetically attractive—the reactive aldehyde and the nucleophilic/basic imidazole ring—also necessitate careful and informed handling and storage procedures. Aldehydes, as a class, are susceptible to oxidation, and the imidazole moiety can be sensitive to environmental factors.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective laboratory handling and storage of this compound, ensuring the integrity of the compound and the safety of laboratory personnel.
Compound Profile and Intrinsic Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling.
| Property | Value/Description | Source |
| Molecular Formula | C₈H₁₂N₂O | [5] |
| Molecular Weight | 152.19 g/mol | [6] |
| Appearance | Solid | [5] |
| Purity | Typically ≥95% | [5] |
| Storage Temperature | 2-8°C under an inert atmosphere | [5] |
| Predicted Boiling Point | 338.9 ± 30.0 °C | [6] |
| Predicted Density | 1.092 ± 0.06 g/cm³ | [6] |
| Predicted pKa | 11.53 ± 0.10 | [6] |
The presence of both a hydrogen bond donor (imidazole N-H) and acceptors (imidazole N and aldehyde O), along with the non-polar tert-butyl group, suggests moderate polarity and potential solubility in a range of organic solvents. The predicted pKa indicates that the imidazole ring is weakly basic.
Hazard Identification and Safety Precautions
Based on available safety data for this compound and related structures, the following hazard profile should be assumed.
GHS Classification
-
Pictogram: GHS07 (Exclamation Mark)[5]
-
Signal Word: Warning[5]
-
Hazard Statement: H302 - Harmful if swallowed[5]
Disclaimer: This classification is based on available data for the specific compound. Related imidazole and aldehyde compounds can carry additional hazards, including skin and eye irritation.[4][7] A conservative approach to handling is strongly advised.
Engineering Controls
All manipulations of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] An emergency eyewash station and safety shower must be readily accessible.[9]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile gloves should be worn. Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.
Long-Term Storage: Preserving Compound Integrity
The stability of this compound is paramount for reproducible experimental results. The primary degradation pathways of concern are oxidation of the aldehyde and potential reactions involving the imidazole ring.
Storage Conditions
-
Temperature: Store at 2-8°C.[5] Avoid repeated freeze-thaw cycles if the compound is in solution.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or dry nitrogen).[5] This is critical to prevent air oxidation of the aldehyde group.
-
Light: Store in an amber glass vial or other light-blocking container to prevent potential photochemical degradation.[3]
-
Moisture: The compound should be protected from moisture. While not explicitly classified as hygroscopic, many heterocyclic compounds can absorb atmospheric water.[10]
Recommended Storage Workflow
Caption: Recommended workflow for the long-term storage of this compound.
Laboratory Handling Protocols
Adherence to meticulous handling techniques is essential to prevent contamination, degradation, and exposure.
Protocol for Weighing and Transfer of Solid Compound
Given its potential sensitivity to air, weighing should be performed with care to minimize atmospheric exposure.
Method A: Weighing in Ambient Atmosphere (for less sensitive applications)
-
Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Perform the weighing in a chemical fume hood.
-
Use a clean, dry spatula to quickly transfer the desired amount of solid to a tared weighing boat or directly into the reaction vessel.
-
Immediately reseal the stock bottle, purge the headspace with an inert gas if possible, and return it to the recommended storage conditions.
Method B: Weighing under an Inert Atmosphere (Recommended)
This method is preferred to ensure the highest compound integrity.
-
Introduce the sealed stock bottle, a clean spatula, a tared vial, and any other necessary equipment into an inert atmosphere glovebox.
-
Allow all items to be purged with the glovebox atmosphere.
-
Once inside the glovebox, open the stock bottle and transfer the desired amount of solid to the tared vial.
-
Seal both the stock bottle and the vial containing the weighed compound before removing them from the glovebox.
Protocol for Preparation of Stock Solutions
Stock solutions should be prepared with dry, degassed solvents to prevent degradation.
Materials:
-
This compound
-
Anhydrous, degassed solvent (e.g., DMSO, DMF, or an appropriate alcohol)
-
Volumetric flask, dried in an oven and cooled under an inert gas stream
-
Syringes and needles, dried and purged with inert gas
-
Septum
Procedure:
-
Place a magnetic stir bar in the oven-dried volumetric flask and seal it with a septum.
-
Purge the flask with a stream of dry argon or nitrogen for several minutes.
-
Weigh the required amount of this compound using one of the methods described in section 4.1 and add it to the flask under a positive flow of inert gas.
-
Using a dry, inert gas-purged syringe, transfer the desired volume of anhydrous, degassed solvent to the volumetric flask.
-
Stir the mixture at room temperature until the solid is completely dissolved.
-
If the solution is to be stored, it is recommended to transfer it via cannula to a pre-dried storage flask equipped with a PTFE-lined cap or a valve.[11]
-
Store the stock solution at 2-8°C under an inert atmosphere and protected from light.
Caption: Workflow for preparing stock solutions of this compound.
Chemical Compatibility and Reactivity
Understanding potential incompatibilities is crucial for safe handling and experimental design.
-
Strong Oxidizing Agents: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid. Avoid contact with strong oxidizers.[3]
-
Strong Acids and Bases: The imidazole ring can be protonated by strong acids and deprotonated by strong bases.[1] Extreme pH conditions may affect the compound's stability.
-
Reducing Agents: The aldehyde can be reduced to an alcohol.
-
Nucleophiles: The aldehyde is electrophilic and will react with various nucleophiles.
Waste Disposal
All waste containing this compound, including contaminated consumables, must be disposed of as hazardous chemical waste.
-
Collect all solid and liquid waste in a clearly labeled, sealed container.
-
The waste container should be segregated from incompatible waste streams, particularly strong oxidizing agents.[6]
-
Follow all local and institutional guidelines for hazardous waste disposal. Do not dispose of this compound down the drain.[12]
Conclusion
This compound is a valuable building block for chemical synthesis and drug discovery. Its unique structural features, however, necessitate a handling and storage protocol that respects its potential reactivity. By adhering to the principles of working under inert conditions, protecting the compound from light and moisture, and utilizing appropriate personal protective equipment, researchers can ensure the integrity of their starting material and maintain a safe laboratory environment. The causality behind these protocols is rooted in the fundamental reactivity of the aldehyde and imidazole functional groups. A proactive and informed approach to handling this and similar compounds is a cornerstone of scientific integrity and laboratory safety.
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. faculty.washington.edu [faculty.washington.edu]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. 1H-Imidazole-5-acetaldehyde | C5H6N2O | CID 150841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. shenvilab.org [shenvilab.org]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
reaction conditions for condensation of 5-tert-Butyl-1H-imidazole-4-carbaldehyde
An Application Guide to Key Condensation Reactions of 5-tert-Butyl-1H-imidazole-4-carbaldehyde for Pharmaceutical Intermediate Synthesis
Introduction: The Versatility of the Imidazole Scaffold
This compound is a pivotal heterocyclic building block in medicinal chemistry. The imidazole ring is a privileged structure, appearing in numerous biologically active compounds, while the tert-butyl group provides steric bulk and lipophilicity, often enhancing metabolic stability or modulating target binding. The true synthetic utility of this intermediate, however, lies in the reactivity of its C4-aldehyde group. This aldehyde is a versatile handle for molecular elaboration through a variety of condensation reactions, allowing for the construction of complex molecules with potential therapeutic applications, including antifungal and antiviral agents.[1][2]
This document serves as a technical guide for researchers and drug development professionals, detailing reaction conditions and protocols for three fundamental and high-utility condensation reactions of this compound: the Knoevenagel Condensation, the Wittig Reaction, and Reductive Amination. The protocols are designed to be robust and explanatory, focusing on the causality behind experimental choices to ensure reproducibility and adaptability.
Knoevenagel Condensation: C-C Bond Formation with Active Methylene Compounds
The Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups).[3] This reaction is typically catalyzed by a weak base, such as an amine, which facilitates the deprotonation of the active methylene compound to form a nucleophilic carbanion. For the imidazole substrate, the basicity of the imidazole ring itself can play a role, though an external catalyst is recommended for efficient conversion.[4] The resulting α,β-unsaturated products are valuable intermediates for further synthetic transformations.
Causality of Experimental Design:
-
Catalyst: Piperidine is chosen as a classic, effective, and mild base for the Knoevenagel condensation. Its role is to generate the nucleophilic enolate from the active methylene compound without causing unwanted side reactions with the aldehyde.
-
Solvent: Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and the catalyst, while its boiling point allows for moderate heating to drive the reaction to completion.
-
Reaction Control: The reaction is typically run at reflux to ensure a sufficient reaction rate. Progress is monitored by Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting aldehyde. The product often precipitates upon cooling, simplifying isolation.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Reactant Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq, e.g., 1.64 g, 10 mmol) and malononitrile (1.1 eq, 0.73 g, 11 mmol) in absolute ethanol (30 mL).
-
Catalyst Addition: Add piperidine (0.2 eq, 0.2 mL, 2 mmol) to the solution.
-
Reaction Execution: Heat the mixture to reflux (approx. 78°C) and maintain stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) every 30 minutes until the aldehyde spot is no longer visible (typically 2-4 hours).
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature and then place it in an ice bath for 30 minutes to facilitate product precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash the filter cake with cold ethanol (2 x 10 mL), and dry the product under vacuum to yield the desired (E)-2-(5-(tert-butyl)-1H-imidazol-4-yl)methylene)malononitrile.
Data Summary: Knoevenagel Reaction Parameters
| Active Methylene Compound | Catalyst | Solvent | Temperature | Typical Yield |
| Malononitrile | Piperidine | Ethanol | Reflux | 85-95% |
| Ethyl Cyanoacetate | Ammonium Acetate | Toluene | Reflux (Dean-Stark) | 80-90% |
| Diethyl Malonate | Sodium Ethoxide | Ethanol | Reflux | 70-85% |
Workflow Diagram: Knoevenagel Condensation
Caption: Knoevenagel Condensation Experimental Workflow.
Wittig Reaction: Converting the Aldehyde to an Alkene
The Wittig reaction is a powerful and widely used method for synthesizing alkenes by reacting an aldehyde with a phosphonium ylide (a Wittig reagent).[5] This reaction is highly reliable for forming a C=C double bond at a specific location. The stereochemical outcome (E vs. Z alkene) is influenced by the nature of the ylide; stabilized ylides (containing an electron-withdrawing group) typically favor the E-alkene, while non-stabilized ylides favor the Z-alkene.[6]
Causality of Experimental Design:
-
Ylide Generation: The phosphonium ylide is generated in situ from its corresponding phosphonium salt by deprotonation with a strong base. Sodium hydride (NaH) is a common choice for generating non-stabilized ylides, while weaker bases like sodium bicarbonate can be sufficient for stabilized ylides.[6]
-
Solvent: Anhydrous Tetrahydrofuran (THF) is the preferred solvent as it is aprotic and effectively solvates the intermediates without reacting with the strong base or the ylide.
-
Temperature Control: The initial ylide formation is often performed at 0°C to control the exothermic deprotonation. The subsequent reaction with the aldehyde is allowed to warm to room temperature to ensure a reasonable reaction rate.
Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride
-
Ylide Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), suspend benzyltriphenylphosphonium chloride (1.1 eq, 4.28 g, 11 mmol) in anhydrous THF (50 mL). Cool the suspension to 0°C using an ice bath.
-
Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq, 0.44 g, 11 mmol) portion-wise to the stirred suspension.
-
Ylide Formation: Allow the mixture to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the deep red/orange ylide indicates successful deprotonation.
-
Aldehyde Addition: Cool the ylide solution back to 0°C. Dissolve this compound (1.0 eq, 1.64 g, 10 mmol) in anhydrous THF (15 mL) and add it dropwise to the ylide solution.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 12-16 hours).
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired alkene product.
Data Summary: Wittig Reaction Parameters
| Phosphonium Salt | Base | Solvent | Temperature | Expected Major Isomer |
| (Methoxymethyl)triphenylphosphonium chloride | n-BuLi | THF | -78°C to RT | N/A (enol ether) |
| Benzyltriphenylphosphonium chloride | NaH | THF | 0°C to RT | Z |
| (Carbethoxymethylene)triphenylphosphorane | (None - stabilized ylide) | Dichloromethane | RT | E |
Reaction Diagram: Wittig Reaction Pathway
Caption: Key stages of the Wittig Reaction mechanism.
Reductive Amination: Synthesis of Secondary and Tertiary Amines
Reductive amination is a highly efficient method for preparing amines from aldehydes.[7] The process involves two key steps that are typically performed in a single pot: the initial condensation of the aldehyde with a primary or secondary amine to form an imine (or iminium ion), followed by the immediate reduction of this intermediate to the corresponding amine.[8] This method avoids the handling of unstable imine intermediates and often provides high yields of the desired amine product.
Causality of Experimental Design:
-
Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for this transformation.[9] It readily reduces the C=N bond of the iminium ion intermediate but is slow to reduce the starting aldehyde, allowing the imine to form first. For less reactive amines or hindered aldehydes, a more powerful reducing agent like sodium triacetoxyborohydride [NaB(OAc)₃H] can be advantageous.
-
Solvent and pH: Methanol is a common solvent that effectively dissolves the reactants. A slightly acidic condition (pH 5-6), often achieved by adding a small amount of acetic acid, is crucial. This acid catalyzes the formation of the imine by protonating the aldehyde's carbonyl oxygen, making it more electrophilic, and facilitates the dehydration step.
-
One-Pot Procedure: The reaction is conducted in a single pot for efficiency and convenience. The amine and aldehyde are mixed first to allow for imine formation before the reducing agent is introduced.
Experimental Protocol: Reductive Amination with Benzylamine
-
Reactant Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq, 1.64 g, 10 mmol) and benzylamine (1.05 eq, 1.15 mL, 10.5 mmol) in methanol (40 mL).
-
pH Adjustment: Add glacial acetic acid dropwise until the pH of the solution is approximately 5-6 (check with pH paper).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the imine intermediate.
-
Reduction: Cool the flask in an ice bath to 0°C. Add sodium borohydride (NaBH₄) (1.5 eq, 0.57 g, 15 mmol) slowly and portion-wise over 15 minutes, ensuring the temperature remains below 10°C.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours, or until TLC indicates the reaction is complete.
-
Quenching and Work-up: Quench the reaction by slowly adding water (20 mL). Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Purification: Extract the aqueous residue with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (30 mL) and then brine (30 mL). Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to give the crude product, which can be further purified by column chromatography if necessary.
Data Summary: Reductive Amination Parameters
| Amine | Reducing Agent | Solvent | Additive | Typical Yield |
| Aniline | NaBH₄ | Methanol | Acetic Acid | 75-85% |
| n-Butylamine | NaBH₄ | Methanol | Acetic Acid | 80-90% |
| Diethylamine | NaB(OAc)₃H | 1,2-Dichloroethane | None | 85-95% |
| Ammonia (as NH₄Cl) | NaBH₃CN | Methanol | None | 60-75% |
Workflow Diagram: One-Pot Reductive Amination
Caption: One-Pot Reductive Amination Experimental Workflow.
References
- 1. This compound [myskinrecipes.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. sciepub.com [sciepub.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. One-pot reductive Amination of Carbonyl Compounds using NaBH4 and Fe3O4 Magnetic Nanoparticles [icc.journals.pnu.ac.ir]
Application Notes and Protocols: Leveraging 5-tert-Butyl-1H-imidazole-4-carbaldehyde for the Development of Potent p38 MAP Kinase Inhibitors
Introduction: The Therapeutic Potential of Targeting p38 MAP Kinase
The mitogen-activated protein kinase (MAPK) cascades are crucial signaling pathways that regulate a wide array of cellular processes, including inflammation, cell differentiation, proliferation, and apoptosis.[1] Within this family, the p38 MAP kinases, particularly the p38α isoform, have emerged as a key therapeutic target for a host of inflammatory diseases and cancers.[2][3] Overactivation of the p38α pathway is implicated in the overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), making it a compelling target for drug discovery efforts in autoimmune disorders like rheumatoid arthritis and inflammatory bowel disease.[2][4]
The imidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to form key interactions with biological targets.[5][6][7] Specifically, trisubstituted and tetrasubstituted imidazoles have been successfully developed as potent and selective ATP-competitive inhibitors of p38 MAP kinase.[4][8] These compounds typically feature a pyridyl ring that interacts with the hinge region of the kinase's ATP-binding pocket.[8]
This guide provides a comprehensive overview and detailed protocols for utilizing 5-tert-Butyl-1H-imidazole-4-carbaldehyde as a versatile starting material for the synthesis and evaluation of novel p38 MAP kinase inhibitors. We will delineate a synthetic pathway to a representative inhibitor, followed by robust in-vitro and cell-based protocols to characterize its inhibitory activity.
Synthetic Strategy: From Imidazole Carbaldehyde to a Potent p38 MAP Kinase Inhibitor
The synthetic route from this compound to a potential p38 MAP kinase inhibitor involves a multi-step process. A common strategy for elaborating imidazole-4-carbaldehydes is through condensation reactions.[9] Here, we propose a synthetic scheme that first involves a condensation reaction to introduce a key pharmacophore, followed by further functionalization.
Protocol 1: Synthesis of a Representative p38 MAP Kinase Inhibitor
This protocol outlines a plausible synthetic route to a 2,4,5-trisubstituted imidazole, a known scaffold for p38 MAP kinase inhibition.
Step 1: Reductive Amination of this compound
-
Dissolution: Dissolve this compound (1.0 eq) and 4-fluoroaniline (1.1 eq) in 1,2-dichloroethane.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the intermediate amine.
Step 2: N-Arylation of the Imidazole Core
-
Reagent Preparation: To a solution of the intermediate amine from Step 1 (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add 2-chloro-4-fluoropyridine (1.2 eq) and a base like cesium carbonate (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the final inhibitor.
Diagram of the Synthetic Pathway
References
- 1. Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation – ScienceOpen [scienceopen.com]
- 2. Identification of p38α MAP kinase inhibitors by pharmacophore based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis | MDPI [mdpi.com]
- 7. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-tert-Butyl-1H-imidazole-4-carbaldehyde
Introduction: 5-tert-Butyl-1H-imidazole-4-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry, often serving as a key intermediate in the development of novel therapeutic agents like antifungal and antiviral compounds.[1][2] Despite its utility, researchers frequently encounter significant challenges in its purification, leading to issues with purity, yield, and characterization. This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you navigate these common hurdles.
Section 1: Frequently Asked Questions & Initial Assessment
This section addresses the most common initial observations that indicate a purification challenge.
Q1: My final product has a low or very broad melting point. What is the likely cause?
A: A broad or depressed melting point is a classic indicator of impurities. For this specific molecule, the primary culprits are:
-
Residual Solvents: Incomplete drying can leave solvents trapped in the crystal lattice.
-
Hydrate Formation: The aldehyde can form a stable gem-diol (hydrate) in the presence of water, which will have a different melting point and behave as an impurity.
-
Process Impurities: Unreacted starting materials or byproducts from the synthesis, such as the corresponding carboxylic acid (from oxidation) or precursors, are common.
Q2: The ¹H NMR spectrum of my compound shows more peaks than expected or the integrations are off. How should I interpret this?
A: This is a frequent and important observation. The complexity arises from several potential sources that can co-exist in your sample:
-
Hydrate Presence: The most common issue is the partial or complete formation of the hydrate. The aldehyde and hydrate forms exist in equilibrium in solution, especially in solvents like DMSO-d₆ that are not rigorously dried. A similar phenomenon has been extensively characterized for other imidazole aldehydes.
-
Unreacted Precursors: If your synthesis involves a Boc-protected intermediate, such as tert-butyl 4-formyl-1H-imidazole-1-carboxylate, incomplete deprotection is a frequent source of contamination.[3][4]
-
Tautomers: The imidazole ring exists in two tautomeric forms. While the proton exchange is often fast on the NMR timescale, leading to averaged signals, factors like solvent, temperature, and pH can affect this, potentially leading to peak broadening or distinct signals.
To aid in diagnosis, compare your spectrum to the expected chemical shifts for the pure aldehyde and potential contaminants.
Table 1: Interpreting ¹H NMR Data for Potential Species
| Compound/Species | Aldehyde Proton (CHO) | Imidazole Ring Proton | tert-Butyl Protons | Other Key Signals |
| Desired Product | ~9.7 ppm (s, 1H) | ~7.8 ppm (s, 1H) | ~1.4 ppm (s, 9H) | Imidazole N-H (broad, >12 ppm) |
| Hydrate Form | Absent | ~7.5 ppm (s, 1H) | ~1.3 ppm (s, 9H) | gem-diol CH(OH)₂ at ~5.5-6.0 ppm; OH peaks (broad) |
| Carboxylic Acid | Absent | ~7.7 ppm (s, 1H) | ~1.4 ppm (s, 9H) | COOH peak (very broad, >12 ppm) |
| Boc-Protected Amine | ~9.8 ppm (s, 1H) | ~8.0 and ~7.9 ppm (2s, 2H) | ~1.6 ppm (s, 9H, Boc) & ~1.4 ppm (s, 9H, C(CH₃)₃) | No N-H signal |
Q3: Why is my recovery so low after column chromatography?
A: Low recovery from silica gel chromatography is typically due to the polar nature of the imidazole ring. The two nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, causing irreversible adsorption or significant tailing. This leads to product smearing across many fractions and, ultimately, poor recovery. This issue can be mitigated by using a modified mobile phase.
Section 2: Troubleshooting Guide for Common Impurities
This guide provides a systematic approach to identifying and removing specific impurities.
Problem: Persistent Presence of Water (Hydrate Formation)
-
Symptoms:
-
In ¹H NMR, a diminished or absent aldehyde peak (~9.7 ppm) and the appearance of a new peak around 5.5-6.0 ppm (the gem-diol C-H).
-
Broad melting point.
-
Elemental analysis results are inconsistent with the anhydrous formula C₈H₁₂N₂O.
-
-
Root Cause Analysis: The aldehyde carbonyl is electrophilic and susceptible to nucleophilic attack by water. Heteroaromatic aldehydes can form hydrates that are surprisingly stable, sometimes even isolable as crystalline solids. The equilibrium between the aldehyde and hydrate can complicate purification and analysis.
-
Troubleshooting Protocol: Removal of Water via Azeotropic Distillation
-
Dissolve the crude or partially purified product in toluene (approx. 10-20 mL per gram of compound) in a round-bottom flask.
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux. The toluene-water azeotrope will distill off and collect in the Dean-Stark trap.
-
Continue refluxing until no more water collects in the trap (typically 2-4 hours).
-
Allow the solution to cool. Remove the toluene under reduced pressure to yield the anhydrous compound, which can then be further purified if necessary.
-
Problem: Contamination with Boc-Protected Precursor
-
Symptoms:
-
A TLC spot with a higher Rƒ value than the product.
-
In ¹H NMR, a sharp singlet at ~1.6 ppm corresponding to the Boc-group's 9 protons.
-
-
Root Cause Analysis: The synthesis of the target molecule may proceed through an N-Boc protected intermediate to direct the formylation to the C4 position. The final deprotection step, often using acid (like TFA) or heat, can be incomplete.
-
Troubleshooting Protocol: Driving Deprotection to Completion
-
Dissolve the contaminated material in dichloromethane (DCM).
-
Add 2-4 equivalents of trifluoroacetic acid (TFA) at room temperature.
-
Stir for 2-4 hours, monitoring the reaction by TLC until the starting material spot has completely disappeared.
-
Carefully neutralize the reaction mixture by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM or ethyl acetate, dry the organic layer with Na₂SO₄, filter, and concentrate to obtain the crude deprotected product for further purification.
-
Problem: Product Oxidation to Carboxylic Acid
-
Symptoms:
-
On a TLC plate, a new spot appears at a much lower Rƒ (more polar) that may streak.
-
The aldehyde proton signal in the ¹H NMR is reduced or absent.
-
The sample may have a slight acidic character.
-
-
Root Cause Analysis: The aldehyde group is susceptible to air oxidation, which can be accelerated by light or trace metal impurities. This is a common degradation pathway during storage or prolonged purification steps. Proper storage in a cool, dark place under an inert atmosphere is crucial.[5]
-
Troubleshooting Protocol: Purification via Acid-Base Extraction
-
Dissolve the impure material in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the carboxylic acid impurity, pulling it into the aqueous layer as its sodium salt.
-
Separate the layers. Repeat the wash 1-2 times.
-
Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent to recover the purified aldehyde.
-
Section 3: Optimized Purification Workflow
A logical workflow is critical for achieving high purity. The following diagram and protocols outline a validated approach.
General Purification and Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting the purification of this compound.
Protocol: Optimized Flash Column Chromatography
To counteract the strong interaction with silica, the mobile phase must be modified.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the product) by dissolving it in a minimal amount of DCM or methanol and then evaporating the solvent. This ensures even loading.
-
Column Packing: Pack a silica gel column using the initial eluent mixture.
-
Elution: Elute the column using a gradient system. A typical system that provides good separation is a gradient of ethyl acetate in hexanes or heptane. Crucially, add 0.5-1% triethylamine (Et₃N) or a 1-2% solution of 7N ammonia in methanol to the mobile phase. This basic additive will compete for the acidic silanol sites on the silica, preventing product tailing and improving recovery.
Table 2: Example Gradient for Flash Chromatography
| Step | Hexane/Heptane (%) | Ethyl Acetate (%) | Additive | Volume |
| 1. Equilibration | 80 | 20 | 1% Et₃N | 2 CV |
| 2. Loading | 80 | 20 | 1% Et₃N | - |
| 3. Gradient | 80 -> 40 | 20 -> 60 | 1% Et₃N | 10 CV |
| 4. Flushing | 0 | 100 | 1% Et₃N | 2 CV |
(CV = Column Volume)
Protocol: Recrystallization
Recrystallization is an excellent final polishing step after chromatography.
-
Solvent Screening: Test the solubility of your compound in small amounts of various solvents (e.g., ethyl acetate, acetonitrile, isopropanol, toluene) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold. A co-solvent system, like ethyl acetate/hexane or isopropanol/water, is often effective.
-
Dissolution: In an Erlenmeyer flask, dissolve the compound in the minimum amount of the chosen hot solvent or solvent system.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and hot-filter the solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Forcing crystallization by crashing it out in an ice bath quickly can trap impurities. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath for 30 minutes to maximize yield. Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under high vacuum.
References
Technical Support Center: Optimizing Reaction Yields in the Synthesis of Substituted Imidazoles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for optimizing the synthesis of substituted imidazoles. As a critical scaffold in medicinal chemistry and materials science, achieving high yields of these heterocyclic compounds is paramount.[1][2] This resource offers field-proven insights and evidence-based protocols to address common challenges encountered during synthesis.
Part 1: Troubleshooting Guide for Low Reaction Yields
Low yields are a frequent impediment in imidazole synthesis. This section addresses specific issues, their underlying causes, and actionable solutions.
Issue 1: Consistently Low Yields in Radziszewski/Debus-Radziszewski Synthesis
The Debus-Radziszewski reaction, a cornerstone of imidazole synthesis, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[3][4] While versatile, it is often plagued by side reactions and incomplete conversion, leading to poor yields.[3][5]
Q: My Radziszewski reaction is consistently yielding less than 40% of the desired trisubstituted imidazole. What are the primary factors to investigate?
A: Absolutely. Low yields in this multicomponent reaction can often be traced back to several key parameters. Here’s a systematic approach to troubleshooting:
1. Causality: The Competing Oxazole Formation A primary competing pathway is the formation of oxazole byproducts.[5] This occurs when the dicarbonyl compound reacts with the aldehyde before the ammonia source can effectively form the necessary diimine intermediate.
-
Solution: Employ a significant molar excess of the ammonia source (e.g., ammonium acetate). This shifts the equilibrium towards the formation of the diimine, outcompeting the pathway to the oxazole byproduct.[5] Consider a slow, dropwise addition of the aldehyde to the mixture of the dicarbonyl and ammonia source to maintain a high effective concentration of the diimine intermediate.[5]
2. Causality: Suboptimal Reaction Temperature Temperature plays a critical role in reaction kinetics and selectivity.[6] Excessive heat can promote side reactions and decomposition, while insufficient heat will lead to an incomplete reaction.[5][6]
-
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[5] For some systems, gentle heating (e.g., 70-90°C) may be necessary to drive the reaction to completion, but avoid aggressive heating that could favor byproduct formation.[5][6] In certain catalyst-free syntheses using glycerol as a solvent, exceeding 90°C has been shown to decrease yields due to the weakening of hydrogen bonds that activate the reactants.[6][7]
3. Causality: Inefficient Catalysis or Inappropriate Solvent The choice of catalyst and solvent system is crucial for maximizing yield by influencing reactant solubility and stabilizing transition states.[8][9]
-
Solution: While the classic reaction can be run without a catalyst, various catalysts can significantly improve yields.[6] Consider screening catalysts such as Brønsted acids (e.g., silicotungstic acid), Lewis acids, or organocatalysts like DABCO (1,4-diazabicyclo[2.2.2]octane).[3][6] The solvent choice is equally important. Polar protic solvents like ethanol or methanol are commonly used and can be effective.[9] However, greener alternatives like glycerol or even a mixture of ethanol and water have demonstrated excellent yields in some cases.[7][8] Polar aprotic solvents like DMF or DMSO can also be beneficial, particularly in metal-catalyzed variations.[9]
Below is a troubleshooting workflow for addressing low yields in a Radziszewski synthesis:
Caption: Troubleshooting workflow for low yield in Radziszewski synthesis.
Issue 2: Poor Performance in Metal-Catalyzed Imidazole Synthesis
Metal-catalyzed cross-coupling and C-H functionalization reactions offer modern and efficient routes to highly substituted imidazoles.[1] However, these systems can be sensitive to reaction conditions.
Q: My copper-catalyzed synthesis of a tri-substituted imidazole is giving low yields and a complex mixture of products. How can I optimize this reaction?
A: Copper-catalyzed systems are powerful but require careful optimization of the catalyst, solvent, and other additives. Here’s a breakdown of the critical factors:
1. Causality: Catalyst and Ligand Selection The choice of the copper source (e.g., CuI, CuCl, Cu(OAc)₂) and, if applicable, the ligand is paramount for catalytic activity.[10][11] The ligand stabilizes the copper center and facilitates the steps of the catalytic cycle.[12]
-
Solution: Screen different copper salts; CuI is often a robust choice.[10] If you are running the reaction ligand-free and experiencing issues, the addition of a ligand, such as a phenanthroline derivative, can be essential for achieving high yields.[12]
2. Causality: Solvent and Base Effects The solvent and base combination can dramatically influence the reaction outcome. A solvent switch can alter reactant solubility and the catalytic cycle's efficiency.
-
Solution: A systematic solvent screen is recommended. For instance, in some copper-catalyzed reactions, switching from acetonitrile to DMA (dimethylacetamide) has been shown to significantly boost yields.[12] Green solvents like butanol have also proven highly effective, affording excellent yields in short reaction times.[10]
3. Causality: Purity of Starting Materials and Atmosphere Metal-catalyzed reactions can be sensitive to impurities in starting materials and the presence of oxygen, which can lead to catalyst deactivation or unwanted side reactions.
-
Solution: Ensure all starting materials are pure and dry. While some copper-catalyzed reactions are aerobic, others may require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Table 1: Solvent Effects on a Model Copper-Catalyzed Imidazole Synthesis
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | DMSO | 140 | 90 | 75 | [10] |
| 2 | DMF | 140 | 90 | 65 | [10] |
| 3 | Butanol | Reflux | 20 | 85 | [10] |
| 4 | Ethanol | Reflux | 70 | 76 | [10] |
| 5 | Water | Reflux | 90 | 10 | [10] |
| 6 | Toluene | 110 | - | 67 | [10] |
Reaction conditions: 4-chlorobenzaldehyde (1.0 mmol), benzoin (1.0 mmol), ammonium acetate (3 mmol), CuI (20 mol%), solvent (7 mL).[10]
Part 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions encountered during the synthesis of substituted imidazoles.
Q1: Can I use microwave irradiation to improve my reaction times and yields? A1: Yes, microwave-assisted synthesis is a well-established technique for accelerating imidazole synthesis.[13] The internal heating caused by microwave energy can significantly reduce reaction times from hours to minutes and often leads to improved yields, especially in solvent-free conditions.[3][13][14]
Q2: I am having difficulty purifying my substituted imidazole. What are some common strategies? A2: Purification can be challenging due to the polar nature of the imidazole ring. Standard techniques include:
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective.
-
Column Chromatography: Silica gel chromatography is widely used. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is a common approach.
-
Acid-Base Extraction: For basic imidazoles, an acid-base workup can be used. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the protonated imidazole into the aqueous phase. The aqueous layer is then basified (e.g., with NaOH) and the product is re-extracted with an organic solvent.
Q3: How critical is the purity of the starting aldehyde in the Radziszewski reaction? A3: The purity of the aldehyde is crucial.[5] Aldehydes can readily oxidize to the corresponding carboxylic acids. These acidic impurities can interfere with the reaction mechanism and lead to the formation of undesired byproducts, ultimately lowering the yield of the desired imidazole.
Q4: Are there "green" or more environmentally friendly methods for synthesizing imidazoles? A4: Yes, there is a significant push towards green chemistry in imidazole synthesis.[15] Key strategies include:
-
Use of Green Solvents: Replacing traditional volatile organic solvents with water, ethanol, glycerol, or ionic liquids.[7][8][15]
-
Catalyst-Free Conditions: Some reactions can be performed efficiently without a catalyst, particularly in solvents like glycerol at elevated temperatures.[7]
-
Heterogeneous Catalysts: Employing solid-supported or magnetic nanocatalysts that can be easily recovered and reused, minimizing waste.[2]
Part 3: Experimental Protocols
Protocol 1: Optimized Copper-Catalyzed Synthesis of 2,4,5-Trisubsituted Imidazoles
This protocol is adapted from a high-yield synthesis utilizing copper iodide in butanol.[10]
Materials:
-
Substituted aldehyde (1.0 mmol)
-
Benzoin or Benzil (1.0 mmol)
-
Ammonium acetate (3.0 mmol)
-
Copper(I) iodide (CuI) (0.15 mmol, 15 mol%)
-
n-Butanol (7 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted aldehyde, benzoin (or benzil), ammonium acetate, and CuI.
-
Add n-butanol to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 1:4 ethyl acetate/hexanes eluent). The reaction is typically complete within 20-30 minutes.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add cold water to the reaction mixture and stir. A solid product should precipitate.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure trisubstituted imidazole.
Caption: Experimental workflow for copper-catalyzed imidazole synthesis.
References
- 1. A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00368G [pubs.rsc.org]
- 3. ijprajournal.com [ijprajournal.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. nano-ntp.com [nano-ntp.com]
- 9. benchchem.com [benchchem.com]
- 10. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 11. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 12. benchchem.com [benchchem.com]
- 13. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 14. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijarsct.co.in [ijarsct.co.in]
identifying and minimizing byproducts in imidazole aldehyde synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole aldehydes are pivotal intermediates in medicinal chemistry and materials science, serving as versatile building blocks for a wide array of functionalized molecules. Their synthesis, however, can be fraught with challenges, including low yields and the formation of complex byproduct mixtures that complicate purification and downstream applications. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower researchers to identify and minimize byproducts in the synthesis of imidazole aldehydes, ensuring the efficient and reliable production of these valuable compounds.
Troubleshooting Guide: Navigating the Synthesis of Imidazole Aldehydes
This section addresses specific issues that may arise during the synthesis of imidazole aldehydes via common formylation methods. Each question is followed by a detailed explanation of the underlying chemistry and actionable protocols to mitigate the problem.
Q1: I am observing a significant amount of a byproduct that is not my desired 2-butyl-imidazole. What could it be and how can I prevent it?
Common Cause: The formation of oxazole byproducts is a prevalent side reaction in the Radziszewski synthesis, a common method for preparing substituted imidazoles. [1]This occurs when the dicarbonyl compound reacts with the aldehyde before the diimine intermediate, essential for imidazole ring formation, is established.
Prevention Strategy:
-
Excess Ammonia: Employ a significant molar excess of ammonia relative to the aldehyde and dicarbonyl compound. This stoichiometric adjustment favors the formation of the diimine intermediate, thereby outcompeting the pathway to the oxazole byproduct. [1]* Order of Addition: A procedural modification can also be effective. Consider adding the aldehyde slowly to a pre-mixed solution of the glyoxal and ammonia. This ensures that the aldehyde encounters a higher concentration of the diimine intermediate, steering the reaction toward the desired imidazole product. [1]
Q2: My formylation of an N-protected imidazole via lithiation and quenching with DMF is giving a low yield. What are the potential reasons for this failure?
Common Causes: Low yields in lithiation-formylation reactions of N-protected imidazoles can stem from several factors, including incomplete lithiation, side reactions of the organolithium intermediate, and issues with the formylating agent.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: The presence of even trace amounts of water will quench the n-butyllithium (n-BuLi) and the lithiated imidazole intermediate. All glassware should be flame-dried under vacuum, and solvents must be rigorously dried. For instance, THF can be dried over sodium/benzophenone ketyl.
-
Optimize Lithiation Temperature: The lithiation of N-protected imidazoles is typically performed at low temperatures (-78 °C) to prevent decomposition of the lithiated intermediate. [2]Ensure your cooling bath is consistently maintained at this temperature.
-
Verify n-BuLi Titer: The concentration of commercially available n-BuLi can decrease over time. It is crucial to titrate the n-BuLi solution before use to ensure accurate stoichiometry.
-
Purity of DMF: The N,N-dimethylformamide (DMF) used as the formylating agent must be anhydrous. Consider drying DMF over calcium hydride followed by distillation under reduced pressure.
-
Quenching Procedure: Add the anhydrous DMF to the solution of the lithiated imidazole at -78 °C and allow the reaction to warm slowly to room temperature. Rapid warming can lead to side reactions.
Protecting Group Considerations: The choice of the N-protecting group is critical. The [2-(trimethylsilyl)ethoxy]methyl (SEM) group has been shown to be effective for directing lithiation to the C2 position and can be removed under mild conditions. [3][4]
Q3: During the Vilsmeier-Haack formylation of my imidazole substrate, I am observing the formation of chlorinated byproducts. How can I minimize these?
Common Cause: The Vilsmeier-Haack reagent, generated from phosphorus oxychloride (POCl₃) and DMF, is a potent electrophile. [5][6]In some cases, particularly with activated imidazole rings, the reagent can act as a chlorinating agent, leading to the formation of chloroimidazoles. This is more likely to occur at higher reaction temperatures.
Minimization Strategies:
-
Temperature Control: Conduct the reaction at the lowest possible temperature that still allows for efficient formylation. Often, starting the reaction at 0 °C and allowing it to slowly warm to room temperature can provide a good balance between reaction rate and selectivity.
-
Stoichiometry of the Vilsmeier Reagent: Use the minimum effective amount of the Vilsmeier reagent. An excess of the reagent can increase the likelihood of side reactions, including chlorination.
-
Alternative Formylating Agents: If chlorination remains a persistent issue, consider alternative, milder formylation methods that do not involve phosphorus oxychloride.
Q4: My imidazole aldehyde synthesis is resulting in a complex mixture of products, and I suspect imidazole ring opening. Is this possible and how can it be avoided?
Common Cause: The imidazole ring is generally stable; however, under harsh alkaline conditions, ring opening can occur. [7]This is particularly relevant in reactions that employ strong bases, such as some variations of the Reimer-Tiemann reaction or during work-up procedures.
Avoidance Strategies:
-
pH Control: Carefully control the pH during the reaction and work-up. Avoid prolonged exposure to highly basic conditions. If a basic work-up is necessary, use a milder base or perform the extraction quickly at low temperatures.
-
Reaction Conditions: For reactions that require a base, consider using a non-nucleophilic organic base in an aprotic solvent to minimize the risk of hydroxide-induced ring opening.
Frequently Asked Questions (FAQs)
Q1: What are the key factors to consider when choosing a solvent for imidazole aldehyde synthesis?
The choice of solvent is critical and can significantly impact yield and byproduct formation. [8]
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These are commonly used as they can dissolve a wide range of reactants and often facilitate the reaction. [8]However, their high boiling points can complicate product isolation.
-
Alcohols (e.g., Ethanol, Methanol): These are greener solvent options and can be effective, particularly in catalyzed reactions. [8]However, they can sometimes participate in side reactions, leading to ether byproducts. [9]* Solvent-Free Conditions: In some cases, running the reaction neat, sometimes with microwave assistance, can lead to high yields and simplified purification.
Q2: How does reaction temperature influence the selectivity of imidazole formylation?
Reaction temperature is a critical parameter for controlling selectivity. [10]
-
Lower Temperatures: Generally favor the desired product and minimize the formation of byproducts from side reactions that have higher activation energies. [10]* Higher Temperatures: Can increase the reaction rate but may also lead to a decrease in selectivity and the formation of degradation products. [11]It is essential to optimize the temperature for each specific reaction to find the best balance between reaction rate and product purity.
Q3: What are the best analytical techniques for identifying byproducts in my reaction mixture?
A combination of chromatographic and spectroscopic techniques is typically employed:
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and getting a preliminary idea of the number of components in the reaction mixture. [8]* High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for identifying a wide range of byproducts, especially those that are non-volatile or thermally labile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of both the desired product and any isolated byproducts.
Q4: I am having trouble removing unreacted starting materials and byproducts from my imidazole aldehyde product. What purification strategies do you recommend?
Purification of imidazole aldehydes can be challenging due to their polarity.
-
Column Chromatography: This is the most common method for purifying imidazole aldehydes. Silica gel is typically used as the stationary phase, with a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a nonpolar solvent (e.g., hexanes or dichloromethane).
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure product.
-
Acid-Base Extraction: The basic nature of the imidazole ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the imidazole-containing compounds into the aqueous phase. The aqueous phase can then be basified and the product re-extracted into an organic solvent. This can be effective for removing non-basic impurities.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the concepts discussed, the following diagrams illustrate key reaction pathways and troubleshooting logic.
Caption: Competing pathways in the Radziszewski synthesis.
Caption: Troubleshooting workflow for lithiation-formylation.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. The [2-(trimethylsilyl)ethoxy]methyl function as a suitable N-1 protecting group in lithiation reactions with pyrazoles and 1,2,4-triazoles | Semantic Scholar [semanticscholar.org]
- 5. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Alkaline opening of imidazole ring of 7-methylguanosine. 2. Further studies on reaction mechanisms and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nano-ntp.com [nano-ntp.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving the Regioselectivity of N-Alkylation of Imidazole Aldehydes
Welcome to the technical support center for the N-alkylation of imidazole aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving regioselective N-alkylation on this important class of heterocyclic compounds. Here, we will delve into the mechanistic underpinnings of regioselectivity, troubleshoot common experimental hurdles, and provide robust protocols to enhance the desired product yield.
Understanding the Challenge: The Ambident Nucleophilicity of Imidazole
The core challenge in the N-alkylation of unsymmetrically substituted imidazoles, such as imidazole aldehydes, lies in their nature as ambident nucleophiles.[1] Once deprotonated, the resulting imidazolide anion possesses two nucleophilic nitrogen atoms (N-1 and N-3), and the negative charge is delocalized across both.[2] This often leads to the formation of a mixture of regioisomers, which can be difficult and costly to separate.[3] The regiochemical outcome of the alkylation is a delicate interplay of electronic effects, steric hindrance, and reaction conditions.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption: "General scheme of imidazole aldehyde N-alkylation."
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of N-1 and N-3 alkylated products?
A1: This is the most common issue and stems from the dual nucleophilicity of the two nitrogen atoms in the imidazole ring.[2] The ratio of the two isomers is influenced by several factors:
-
Electronic Effects: The electron-withdrawing nature of the aldehyde group deactivates the adjacent nitrogen, making the more distant nitrogen atom more nucleophilic.[1]
-
Steric Hindrance: Bulky substituents on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen.[1][3]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the product ratio.
Q2: How can I favor alkylation at the N-1 position (away from the aldehyde)?
A2: To favor alkylation at the N-1 position, you need to accentuate the electronic deactivation of the N-3 nitrogen. This can be achieved by:
-
Using a Strong Base: A strong base like sodium hydride (NaH) will fully deprotonate the imidazole, allowing the inherent electronic preferences to dominate.
-
Employing Polar Aprotic Solvents: Solvents like DMF or DMSO can help to solvate the cation of the base, leading to a "freer" imidazolide anion where electronic effects are more pronounced.
Q3: What conditions favor alkylation at the N-3 position (adjacent to the aldehyde)?
A3: While electronically disfavored, N-3 alkylation can sometimes be achieved, particularly if steric factors are minimal. In some cases, specific interactions with the aldehyde group, such as chelation with a metal cation from the base, could direct the alkylating agent to the N-3 position. However, this is often the minor product.
Q4: I am observing the formation of a dialkylated imidazolium salt. How can I prevent this?
A4: The N-alkylated imidazole product is often more nucleophilic than the starting imidazole, making it susceptible to a second alkylation, which results in a quaternary imidazolium salt.[3][4] To minimize this side reaction:
-
Control Stoichiometry: Use a slight excess of the imidazole aldehyde relative to the alkylating agent.[3]
-
Lower the Reaction Temperature: This will reduce the rate of the second alkylation.[3]
-
Use a Less Reactive Alkylating Agent: If possible, switch to a less reactive alkylating agent (e.g., an alkyl chloride instead of an iodide).[3]
-
Monitor the Reaction: Closely follow the reaction progress by TLC or LC-MS and stop it as soon as the starting material is consumed.[3]
Q5: Are there alternative methods to traditional N-alkylation that offer better regioselectivity?
A5: Yes, several methods can provide improved regioselectivity:
-
Protecting Groups: The use of a protecting group on one of the nitrogen atoms can direct the alkylation to the other nitrogen. The 1-(1-ethoxyethyl) group is an example of an effective protecting group for imidazole nitrogen.[5][6] The SEM (2-(trimethylsilyl)ethoxymethyl) group has also been used to control regioselectivity.[7]
-
Mitsunobu Reaction: This reaction can be effective for the N-alkylation of imidazoles with alcohols under mild conditions, often with good regioselectivity.[3]
-
Microwave-Assisted Synthesis: Microwave irradiation can accelerate N-alkylation reactions, sometimes leading to improved yields and selectivity in shorter reaction times.[3][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Regioselectivity (Mixture of Isomers) | • Suboptimal base or solvent. • Steric and electronic effects are competing. | 1. Base Selection: Switch to a stronger, non-nucleophilic base like NaH to favor electronic control. 2. Solvent Choice: Use a polar aprotic solvent (e.g., DMF, DMSO) to promote a "free" anion. 3. Temperature Control: Lowering the temperature may enhance selectivity. 4. Protecting Group Strategy: Consider protecting one of the nitrogen atoms to force alkylation at the desired position.[5][6][7] |
| Formation of Imidazolium Salt (Dialkylation) | • Highly reactive alkylating agent. • Prolonged reaction time or high temperature. • High concentration of reactants. | 1. Stoichiometry: Use a 1:1 or slight excess of the imidazole aldehyde to the alkylating agent.[3] 2. Reaction Monitoring: Stop the reaction as soon as the starting material is consumed.[3] 3. Temperature: Run the reaction at the lowest effective temperature.[3] 4. Dilution: Dilute the reaction mixture.[3] |
| No Reaction or Low Conversion | • Insufficiently strong base. • Low reactivity of the alkylating agent. • Steric hindrance. | 1. Increase Basicity: Use a stronger base to ensure complete deprotonation.[3] 2. More Reactive Alkylating Agent: Switch from an alkyl chloride to a bromide or iodide. 3. Increase Temperature: Gradually increase the reaction temperature while monitoring for side products. 4. Consider Microwave Synthesis: Microwave irradiation can often drive sluggish reactions to completion.[8] |
| Decomposition of Starting Material or Product | • Base is too strong or reaction temperature is too high. • Aldehyde functionality is not stable under the reaction conditions. | 1. Milder Base: Try a weaker base such as K₂CO₃ or Cs₂CO₃. 2. Lower Temperature: Perform the reaction at a lower temperature, even if it requires a longer reaction time. 3. Protect the Aldehyde: If the aldehyde is sensitive, consider protecting it as an acetal before N-alkylation. |
Experimental Protocols
Protocol 1: Regioselective N-1 Alkylation using Sodium Hydride
This protocol is designed to favor alkylation at the nitrogen atom further from the aldehyde group by maximizing electronic control.
-
Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (10 mL per 1 mmol of imidazole aldehyde).
-
Deprotonation: Cool the solvent to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise with stirring.
-
Imidazole Addition: Slowly add a solution of the imidazole aldehyde (1.0 equivalent) in anhydrous DMF. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl halide, 1.05 equivalents) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
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} caption: "Workflow for regioselective N-1 alkylation."
Protocol 2: Microwave-Assisted N-Alkylation
This protocol can accelerate the reaction and may improve yields, particularly for less reactive alkylating agents.[3][8]
-
Preparation: In a microwave-safe reaction vessel, combine the imidazole aldehyde (1.0 mmol), the alkylating agent (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).[3]
-
Solvent: Add a high-boiling point solvent such as DMF or DMSO (3-5 mL).[3]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes). Optimize time and temperature for your specific substrate.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Mechanistic Considerations: The Role of Steric and Electronic Effects
The regioselectivity of imidazole N-alkylation is a classic example of the competition between kinetic and thermodynamic control, governed by steric and electronic factors.
dot graph G { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Factors influencing regioselectivity."
-
Electronic Effects: The electron-withdrawing aldehyde group reduces the electron density at the adjacent N-3 nitrogen, making it less nucleophilic. Consequently, the N-1 nitrogen is electronically favored for alkylation.[1]
-
Steric Effects: As the size of the substituent on the imidazole ring or the alkylating agent increases, the approach to the more sterically crowded nitrogen (often N-3, depending on other substituents) is impeded. This favors alkylation at the less hindered nitrogen.[1]
By carefully selecting reaction conditions, one can often manipulate these factors to achieve the desired regioselectivity.
References
- 1. Research Portal [ourarchive.otago.ac.nz]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave Assisted Reactions of Some Azaheterocylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
common impurities found in commercial 5-tert-Butyl-1H-imidazole-4-carbaldehyde
Technical Support Center: 5-tert-Butyl-1H-imidazole-4-carbaldehyde
Welcome to the technical support guide for this compound (CAS 714273-83-3). This resource is designed for researchers, medicinal chemists, and process development professionals to navigate and troubleshoot common issues related to the purity and handling of this versatile heterocyclic building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry that can lead to experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My NMR/LC-MS analysis of a commercial batch shows unexpected signals. What are the likely impurities?
This is a common and critical observation. The impurity profile of this compound is almost exclusively linked to its synthesis, which is typically a Vilsmeier-Haack formylation of 4-tert-Butyl-1H-imidazole.[1][2][3]
Answer: The most probable impurities you are observing are:
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Residual Starting Material (4-tert-Butyl-1H-imidazole): Incomplete formylation is a frequent cause of contamination. The Vilsmeier reagent is a mild electrophile, and if reaction conditions (temperature, stoichiometry, time) are not optimal, a fraction of the starting material will persist through workup and purification.[2]
-
Over-oxidation Product (5-tert-Butyl-1H-imidazole-4-carboxylic acid): The aldehyde functional group is susceptible to oxidation, especially if exposed to air over long periods or during harsh workup conditions.[4] While less common in freshly prepared batches, it can become a significant impurity in older materials.
-
Residual Solvents (e.g., DMF, Dichloromethane): N,N-Dimethylformamide (DMF) is a reactant in the formation of the Vilsmeier reagent.[1][3] Due to its high boiling point, it can be challenging to remove completely and is a common residual solvent. Other solvents like dichloromethane (DCM) or ethyl acetate used during the workup may also be present.
-
Isomeric Impurities: Depending on the precise synthetic route of the precursor (4-tert-Butyl-1H-imidazole), trace amounts of the 2-tert-butyl isomer or other positional isomers could potentially be carried through the synthesis.[5]
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Potential Source | Common Analytical Signature |
| 4-tert-Butyl-1H-imidazole | C₇H₁₂N₂ | 124.18 | Incomplete formylation | Absence of aldehyde proton (~9-10 ppm) in ¹H NMR; Distinct retention time in HPLC/GC. |
| 5-tert-Butyl-1H-imidazole-4-carboxylic acid | C₈H₁₂N₂O₂ | 168.19 | Oxidation of the aldehyde | Broad signal in ¹H NMR (acid proton); Different polarity and retention time; M+16 peak in MS. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Vilsmeier reagent formation | Characteristic signals in ¹H NMR (~8.0, 2.9, 2.7 ppm); Easily detected by GC-MS. |
Question 2: My downstream reaction is sluggish or failing. Could impurities in the aldehyde be the cause?
Answer: Absolutely. The purity of your starting material is paramount. Here’s how the common impurities can interfere:
-
Starting Material (4-tert-Butyl-1H-imidazole): This impurity effectively reduces the molar equivalence of your aldehyde, leading to lower yields. It can also compete in reactions where the imidazole N-H is reactive, such as N-alkylations or acylations, leading to a complex mixture of byproducts.
-
Carboxylic Acid Impurity: The acidic proton can neutralize basic reagents or catalysts, quenching the reaction. In moisture-sensitive reactions, the presence of the acid (and any associated water) can be detrimental.
-
Residual Solvents: DMF can interfere with organometallic reactions (e.g., Grignard or organolithium reagents). Protic solvents like residual water can quench a wide range of sensitive reagents.
Workflow for Impurity Identification and Remediation
The following workflow provides a systematic approach to identifying and addressing purity issues.
Caption: A systematic workflow for troubleshooting reagent purity.
Question 3: The material is a solid but has a yellowish or brownish tint. Is this a concern?
Answer: Pure this compound should be a white to light-yellow solid.[4] A significant yellow or brown color often indicates the presence of minor, highly colored impurities or degradation products. While it may not always impact reactivity, it suggests a lower purity grade.
Causality: The coloration can arise from trace metal contamination from the synthesis reactor or from the formation of conjugated oligomeric species, especially if the material has been exposed to light or high temperatures.[4]
Recommendation: For sensitive applications, such as catalysis or late-stage pharmaceutical synthesis, we recommend purifying the material until it is a white or off-white solid.
Question 4: What is the best way to purify a batch of this compound?
Answer: The choice of purification method depends on the primary impurity you need to remove.
This is the most effective method for removing residual starting material and other non-polar byproducts.
Step-by-Step Methodology:
-
Slurry Preparation: Dissolve the crude aldehyde in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel and concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder.
-
Column Packing: Prepare a silica gel column using a hexane/ethyl acetate solvent system. A typical starting polarity would be 80:20 Hexane:EtOAc.
-
Loading: Dry-load the prepared slurry onto the top of the packed column.
-
Elution: Begin elution with the 80:20 Hexane:EtOAc mixture. The less polar starting material (4-tert-butyl-1H-imidazole) will elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase, for example, to 60:40 and then 50:50 Hexane:EtOAc, to elute the desired product.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a UV lamp for visualization.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
This method is excellent for removing trace impurities from a solid product that is already of moderate purity (>90%).
Step-by-Step Methodology:
-
Solvent Screening: Test the solubility of the aldehyde in various solvents (e.g., ethyl acetate, isopropyl alcohol, acetonitrile, toluene) to find a system where it is sparingly soluble at room temperature but fully soluble at an elevated temperature. A mixture of ethyl acetate and hexane is often a good starting point.
-
Dissolution: In a flask, add the crude aldehyde and the chosen solvent. Heat the mixture with stirring until all the solid dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If needed, further cool in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing & Drying: Wash the collected crystals with a small amount of cold solvent and dry them under vacuum.
Pathway: Vilsmeier-Haack Synthesis and Primary Impurity Formation
The following diagram illustrates the synthetic origin of the most common impurity.
Caption: Formation of the desired product and key impurity via Vilsmeier-Haack formylation.
References
Technical Support Center: Strategies to Avoid Racemization in Reactions Involving Imidazole Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for a critical challenge in synthetic chemistry: preventing the loss of stereochemical integrity in reactions involving chiral imidazole derivatives. The unique electronic properties of the imidazole ring, particularly in amino acids like histidine, make it a frequent culprit in racemization, posing a significant hurdle in the synthesis of peptides and pharmaceuticals. [1] This resource is structured to provide immediate, actionable solutions through a series of frequently asked questions and detailed troubleshooting guides. Our goal is to equip you with the foundational knowledge and practical protocols to maintain the enantiomeric purity of your compounds.
Frequently Asked Questions (FAQs)
Here we address the most common questions our application scientists receive regarding racemization in reactions with imidazole derivatives.
Q1: What is the primary mechanism of racemization in reactions involving imidazole derivatives, especially in peptide synthesis?
The primary mechanism of racemization, particularly in the context of peptide synthesis involving histidine, is initiated by the basicity of the unprotected imidazole side chain. The N-π of the imidazole ring can act as an intramolecular base, abstracting the proton from the α-carbon of the activated amino acid. This leads to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a loss of stereochemical configuration. [2]This process is often facilitated through the formation of an oxazolone intermediate from the activated carboxylic acid.
Q2: Which protecting group is most effective at preventing racemization of histidine during peptide coupling?
The choice of protecting group for the imidazole side chain is critical. While several options exist, their effectiveness varies. Trityl (Trt) based protecting groups are widely used but do not entirely prevent racemization. [2]For maximal suppression of racemization, protecting groups that mask the N-π nitrogen are preferred. The benzyloxymethyl (Bom) group, which attaches to the tau-nitrogen, is highly effective in suppressing racemization, although its use can be limited by its higher cost and more challenging preparation. [2]Other effective options include the N-π-4-methoxybenzyloxymethyl (MBom) group. [3]
Q3: How does the choice of coupling reagent impact racemization?
The choice of coupling reagent significantly influences the extent of racemization. Reagents that lead to highly activated intermediates, which have a longer lifetime before reacting with the amine, are more prone to racemization. For instance, carbodiimide-based reagents can increase the risk of racemization. [4]In contrast, coupling reagents like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) in the presence of DIEA (N,N-diisopropylethylamine) have been shown to minimize racemization during the coupling of histidine residues. [4]The addition of additives like 1-hydroxybenzotriazole (HOBt) or its derivatives can also help to suppress racemization. [5]
Q4: Can reaction temperature be used to control racemization?
Yes, reaction temperature is a critical parameter. Generally, lower temperatures are preferred as they can slow down the rate of enolization and subsequent racemization. [6]However, in some cases, such as microwave-assisted solid-phase peptide synthesis (SPPS), elevated temperatures are used to accelerate coupling reactions. [7]In such instances, the choice of a highly effective protecting group and a low-racemization coupling reagent becomes even more critical. [3]
Q5: I'm observing peak splitting or co-elution in the chiral HPLC analysis of my imidazole derivative. What could be the cause?
Peak splitting or co-elution in chiral HPLC can stem from several factors. It could indicate incomplete separation of enantiomers due to a suboptimal mobile phase or an inappropriate chiral stationary phase (CSP). [1]Another possibility is on-column racemization, where the separation conditions themselves induce racemization. This can sometimes be mitigated by adjusting the mobile phase pH or temperature. It is also crucial to ensure the sample is fully dissolved in the mobile phase and to rule out column overload by injecting a diluted sample. [1]
Troubleshooting Guides
This section provides structured workflows to diagnose and resolve specific experimental issues related to racemization and analysis of chiral imidazole derivatives.
Guide 1: Troubleshooting Racemization During Peptide Coupling of Histidine
Problem: Significant racemization is detected after coupling a histidine residue in solid-phase peptide synthesis (SPPS).
Diagnostic Workflow:
Caption: Troubleshooting workflow for histidine racemization.
Detailed Steps & Protocols:
-
Protecting Group Evaluation: The unprotected π-nitrogen of the imidazole ring is a primary catalyst for racemization. [2][3]If you are using a protecting group like Trityl (Trt), which primarily protects the τ-nitrogen, consider switching to a group that protects the π-nitrogen, such as Bom or MBom. [2][3]2. Coupling Reagent Optimization:
-
Protocol: Coupling with DEPBT/DIEA
-
Pre-swell the resin in DMF.
-
Deprotect the N-terminal Fmoc group with 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve the Fmoc-His(PG)-OH (3 eq.), DEPBT (3 eq.), and DIEA (6 eq.) in DMF.
-
Add the activation mixture to the resin and couple for 2-4 hours at room temperature.
-
Wash the resin with DMF.
-
-
-
Reaction Conditions Control:
-
Base Selection: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) to minimize side reactions.
-
Temperature Control: Perform the coupling reaction at a reduced temperature (e.g., 0 °C) to decrease the rate of epimerization.
-
Guide 2: Optimizing Chiral HPLC for Imidazole Derivatives
Problem: Poor resolution, peak tailing, or ghost peaks are observed during the chiral HPLC analysis of an imidazole derivative.
Diagnostic Workflow:
Caption: Troubleshooting workflow for chiral HPLC analysis.
Detailed Steps & Protocols:
-
CSP Selection: The choice of the chiral stationary phase is paramount. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for many chiral separations. [7]For underivatized amino acids like histidine, macrocyclic glycopeptide-based CSPs can be particularly effective.
-
Mobile Phase Optimization:
-
Organic Modifier: Systematically vary the percentage of the organic modifier (e.g., methanol, ethanol, isopropanol, acetonitrile) in the mobile phase.
-
Additives: For basic compounds like many imidazole derivatives, peak tailing can be an issue due to interactions with residual silanols on the silica support. Adding a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase can significantly improve peak shape. [1][7]3. Temperature Optimization: Temperature can have a complex effect on chiral separations. Lower temperatures often enhance enantioselectivity, but higher temperatures can improve peak efficiency. It is crucial to empirically determine the optimal temperature for your specific separation.
-
Data Summary: Comparison of Histidine Protecting Groups
The following table provides a comparative overview of commonly used protecting groups for the imidazole side chain of histidine and their effectiveness in preventing racemization during peptide synthesis.
| Protecting Group | Attachment Site | Racemization Suppression | Cleavage Conditions | Comments |
| Trityl (Trt) | N-τ | Moderate | Mildly acidic (e.g., TFA) | Widely used but does not fully prevent racemization. [2] |
| Benzyloxymethyl (Bom) | N-τ | High | Strong acid (e.g., HF) or hydrogenolysis | Very effective at suppressing racemization but requires harsh cleavage conditions. [2] |
| 2,4-Dinitrophenyl (Dnp) | N-τ | High | Thiolysis (e.g., thiophenol) | Effective but introduces a chromophore and requires specific cleavage. [2] |
| Tosyl (Tos) | N-τ | Moderate | HOBt, strong acid | Can be labile to HOBt, which is often used in coupling reactions. [2] |
| N-π-4-methoxybenzyloxymethyl (MBom) | N-π | High | Acidic | Specifically protects the N-π, effectively preventing its participation in racemization. [3] |
Experimental Protocols
Protocol 1: General Procedure for Racemization-Minimized Coupling of Fmoc-His(Trt)-OH
This protocol outlines a standard procedure for coupling Fmoc-His(Trt)-OH in solid-phase peptide synthesis, incorporating strategies to minimize racemization.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling:
-
In a separate vial, dissolve Fmoc-His(Trt)-OH (3 equivalents relative to resin loading), HCTU (2.9 equivalents), and DIEA (6 equivalents) in DMF.
-
Allow the mixture to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
-
Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction.
References
Technical Support Center: Enhancing the Stability of 5-tert-Butyl-1H-imidazole-4-carbaldehyde for Long-Term Storage
Welcome to the technical support guide for 5-tert-Butyl-1H-imidazole-4-carbaldehyde (CAS 714273-83-3). This resource is designed for researchers, medicinal chemists, and drug development professionals to address common challenges associated with the handling and long-term storage of this valuable heterocyclic aldehyde building block. This guide provides field-proven insights and validated protocols to mitigate degradation and ensure the integrity of your starting material, ultimately safeguarding the reliability and reproducibility of your experimental outcomes.
Section 1: Understanding the Instability - Core Principles & FAQs
This section addresses the fundamental chemical properties of this compound that influence its stability and answers proactive questions regarding its proper handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical degradation pathways for this compound?
A1: The molecule's structure contains two key features that are susceptible to degradation: the aromatic aldehyde group and the imidazole ring.
-
Oxidation of the Aldehyde: The most common and significant degradation pathway is the oxidation of the aldehyde moiety (-CHO) to the corresponding carboxylic acid (5-tert-butyl-1H-imidazole-4-carboxylic acid). This reaction is readily facilitated by atmospheric oxygen and can be accelerated by exposure to light, heat, and certain metal impurities.[1][2] Aromatic aldehydes are generally susceptible to this oxidative degradation upon standing.[3]
-
Polymerization/Condensation: Aldehydes can undergo self-condensation or polymerization reactions, often catalyzed by acidic or basic impurities.[1][4] For this specific molecule, while the bulky tert-butyl group offers some steric hindrance, this pathway cannot be entirely ruled out over extended storage, especially if the material is exposed to contaminants.
-
Hygroscopicity and Moisture-Related Degradation: The imidazole ring is known to be polar and can be hygroscopic, meaning it can absorb moisture from the air.[5][6] The presence of water can accelerate other degradation pathways or potentially lead to hydrate formation, altering the material's physical properties and effective concentration.
Q2: What are the ideal conditions for storing the neat (solid) compound for maximum long-term stability?
A2: To minimize degradation, a multi-faceted approach to storage is essential. The following conditions are recommended based on the compound's chemical vulnerabilities. One supplier specifically recommends storing the solid product in a cool, dry, and well-ventilated area.[7] Another recommends an inert atmosphere at 2-8°C.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C (Refrigerated) | Slows the rate of oxidative and other degradation reactions significantly.[8] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, directly inhibiting the primary oxidation pathway.[8][9] |
| Light | Protection from Light (Amber Vial/Dark) | Light, particularly UV, can provide the energy to initiate and accelerate oxidative degradation.[9] |
| Moisture | Dry/Desiccated Environment | Prevents absorption of water, which can compromise stability and physical form.[5][6] |
| Container | Tightly Sealed Glass Vial | Prevents exposure to atmospheric oxygen and moisture. Ensure the cap provides a high-integrity seal.[9] |
Q3: Is freezing at -20°C or -80°C a better storage strategy than refrigeration?
A3: For this solid compound, freezing is an acceptable and often preferred strategy for very long-term storage, provided it is done correctly. The primary benefit is a further reduction in the rate of chemical degradation. However, the critical factor when freezing is to prevent moisture contamination. Ensure the vial is sealed with high-quality paraffin film before cooling and, crucially, allow the container to warm completely to room temperature before opening. This prevents atmospheric moisture from condensing onto the cold solid. For routine use (e.g., opening monthly), refrigeration at 2-8°C is often more practical and carries less risk of introducing moisture through repeated freeze-thaw cycles.
Q4: I need to store the compound in solution for routine use. What is the best practice?
A4: Storing aldehydes in solution presents its own challenges, but stability can be enhanced.
-
Solvent Choice: Diluting in a primary alcohol, such as ethanol, is a good strategy. Aldehydes exist in equilibrium with hemiacetals in alcohol solutions, and these hemiacetals are significantly more stable and less prone to oxidation than the free aldehyde.[1][2]
-
Use of Antioxidants: For non-alcoholic solutions or to further enhance stability, the addition of an antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%) can help scavenge free radicals and inhibit oxidation.[1][2]
-
Inert Atmosphere: Just as with the solid, purge the solvent with an inert gas (argon or nitrogen) and store the solution under an inert headspace to protect it from oxygen.
-
Storage: Store solutions cold (2-8°C) and protected from light. Prepare only the volume needed for a short period to minimize the storage time of the solution.
Section 2: Troubleshooting Guide - Identifying and Addressing Instability
Even with proper storage, issues can arise. This section provides a logical framework for diagnosing potential degradation of your this compound.
Troubleshooting Workflow for Suspected Degradation
The following workflow provides a systematic approach to identifying and resolving issues related to compound stability.
Caption: A logical workflow for troubleshooting suspected compound degradation.
Q5: My solid this compound has changed from off-white to yellow. What does this mean?
A5: A distinct color change is a primary visual indicator of chemical degradation. For aromatic aldehydes, yellowing or browning often suggests the formation of oxidized species or minor polymeric impurities. While a slight color change may not always correlate with a significant drop in purity, it is a strong warning sign. You should not assume the material is still suitable for use without analytical verification, as outlined in the workflow above.
Q6: My reaction yield is lower than expected when using an older batch of the compound. How can I confirm if reagent degradation is the cause?
A6: Inconsistent results with older reagents are a classic sign of degradation. To confirm this, you should first perform a simple co-spotting on a Thin Layer Chromatography (TLC) plate with your old batch and a newly acquired, certified batch. If the older material shows a new, more polar spot (indicative of the carboxylic acid) or significant streaking, degradation is likely. For definitive proof, an NMR spectrum can reveal new peaks, or an HPLC analysis can quantify the exact purity of the old batch compared to the new standard.
Q7: What analytical methods are recommended for assessing the purity and stability of this compound?
A7: A combination of chromatographic and spectroscopic techniques is ideal.
-
HPLC-UV: High-Performance Liquid Chromatography with a UV detector is the gold standard for quantitative purity assessment.[10] To improve detection and peak shape, aldehydes are often derivatized with an agent like 2,4-dinitrophenylhydrazine (DNPH).[11][12] This creates a stable, highly UV-absorbent hydrazone derivative that is easily analyzed. See Protocol 2 for a sample method.
-
LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for not only quantifying the parent compound but also for identifying the exact mass of any degradation products, which can confirm degradation pathways (e.g., identifying the mass corresponding to the oxidized carboxylic acid).[13]
-
¹H NMR: Nuclear Magnetic Resonance spectroscopy provides a rapid purity assessment. The aldehyde proton signal is highly characteristic. The appearance of new signals or a change in the integration ratio relative to the tert-butyl protons can indicate the presence of impurities.
-
TLC: Thin Layer Chromatography is a fast, qualitative tool to check for the presence of impurities. The oxidized carboxylic acid product will typically have a lower Rf value (be more polar) than the parent aldehyde.
Section 3: Protocols and Methodologies
This section provides actionable, step-by-step protocols for the proper storage and analysis of this compound.
Protocol 1: Recommended Long-Term Storage of Solid Compound
-
Receiving: Upon receipt of the compound, visually inspect the container for an intact seal and note the manufacturer's date.
-
Preparation for Storage: If the compound will be stored for more than one month, transfer it inside a glove box or glove bag with an inert atmosphere if possible.[14] If not, work quickly in a dry, low-humidity environment.
-
Labeling: Affix a label to the vial with the date received and the date opened. This is crucial for tracking the age of the reagent.[15]
-
Backfilling: Gently flush the headspace of the vial with dry argon or nitrogen for 15-30 seconds.
-
Sealing: Immediately and tightly cap the vial. For long-term storage, wrap the cap and neck junction securely with paraffin film to create a secondary barrier against moisture and air ingress.
-
Storage: Place the sealed vial inside a secondary container (e.g., a small, sealed plastic box) containing a desiccant. Store this entire package in a refrigerator at 2-8°C, away from light.
Protocol 2: Purity Assessment by HPLC-UV after DNPH Derivatization
This protocol provides a method to quantify the aldehyde content by converting it to a stable, UV-active derivative.[12]
-
Preparation of DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing 1% phosphoric acid. Caution: DNPH is a potentially explosive solid when dry and should be handled with care.
-
Standard Preparation: Accurately weigh ~10 mg of a high-purity reference standard of this compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Create a dilution series from this stock (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL).
-
Sample Preparation: Prepare a 100 µg/mL solution of the batch to be tested in acetonitrile.
-
Derivatization:
-
To 1.0 mL of each standard and sample solution in separate vials, add 1.0 mL of the DNPH reagent.
-
Cap the vials and heat at 60°C for 30 minutes.
-
Allow the vials to cool to room temperature.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water. A typical starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to ~360 nm (the typical absorbance maximum for DNPH-hydrazones).
-
Injection Volume: 10 µL.
-
-
Quantification: Generate a calibration curve from the peak areas of the derivatized standards. Use the regression equation to calculate the concentration, and thus the purity, of the test sample.
References
- 1. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 2. Pell Wall Perfumes Blog: Aldehydes: identification and storage [pellwall-perfumes.blogspot.com]
- 3. US2280311A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 4. Stability of glutaraldehyde disinfectants during storage and use in hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazole | CAS#:288-32-4 | Chemsrc [chemsrc.com]
- 6. chembk.com [chembk.com]
- 7. 5-(tert-Butyl)-1H-imidazole-4-carbaldehyde [acrospharmatech.com]
- 8. wcu.edu [wcu.edu]
- 9. fishersci.com [fishersci.com]
- 10. mdpi.com [mdpi.com]
- 11. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Time-Sensitive Chemicals | Environmental Health & Safety [ehs.utk.edu]
Validation & Comparative
HPLC and LC-MS methods for purity assessment of 5-tert-Butyl-1H-imidazole-4-carbaldehyde
Starting Data Collection
I've started gathering data on HPLC and LC-MS techniques. I'm focusing on methods for assessing the purity of small molecules, specifically aldehydes and imidazoles. The initial phase involves targeted Google searches to find relevant literature and established protocols.
Initiating Method Design
I'm now diving into the specifics of method design. I'm focusing on creating two detailed approaches, one HPLC and one LC-MS, for assessing the purity of the aldehyde. My plan involves a deep dive into stationary and mobile phase selection and detector settings. I'm also planning a comparative performance table.
Collecting Detailed Data
I'm now focusing on a comprehensive literature review. I'm actively searching for established methods for purity assessment of similar compounds, paying close attention to 5-tert-Butyl-1H-imidazole-4-carbaldehyde's physicochemical properties and specific analytical techniques. I'm also planning to develop and present two distinct methods and a comparative performance table. My goal is to justify and visualize all the design choices in detail.
Gathering Polar Compound Info
I've been focusing on comparing HPLC and LC-MS for analyzing polar compounds. The initial search yielded useful information, particularly highlighting the unique challenges. Now I'm shifting to how we could present this comparison guide to chemists. The goal is to provide a concise and helpful overview.
Analyzing Literature Data
I've made headway, compiling a database of relevant HPLC and LC-MS methods. I now have gathered specific examples for imidazole derivatives and aldehydes, providing excellent starting points. I also compiled the physicochemical properties of the target molecule, which will be critical for predicting its chromatographic behavior. Furthermore, I've incorporated insights on method validation and forced degradation, aligning with ICH guidelines.
Consolidating Method Details
I've assembled a solid foundation from my literature review, particularly regarding HPLC and LC-MS for polar compounds. I have specific examples for analyzing imidazole derivatives and aldehydes, which are great springboards. I've also incorporated insights on method validation and forced degradation, aligning with ICH guidelines. The next steps will involve creating the guide itself and devising suitable methods for the analysis, using the UV data of the target molecule to refine detection wavelength selection for HPLC-UV.
Definitive Structural Validation: A Comparative Guide to the Analysis of 5-tert-Butyl-1H-imidazole-4-carbaldehyde
In the landscape of pharmaceutical and materials science research, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the structural validation of 5-tert-Butyl-1H-imidazole-4-carbaldehyde, a key intermediate in the synthesis of various bioactive molecules. While single-crystal X-ray diffraction stands as the gold standard for absolute structure elucidation, a comprehensive validation strategy often integrates complementary spectroscopic techniques. This document will delve into the experimental intricacies of X-ray crystallography and provide a comparative analysis with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering researchers a holistic perspective on robust structural characterization.
The Unambiguous Verdict: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction offers an unparalleled, direct visualization of the atomic arrangement within a crystalline solid, providing precise bond lengths, bond angles, and stereochemical information. While a crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), we can extrapolate the process and expected outcomes from the closely related analogue, tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. The presence of the bulky tert-butyl group and the polar carbaldehyde function in the target molecule makes crystallization a critical yet achievable step for definitive structural analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
The workflow for determining the crystal structure of a novel compound like this compound involves several key stages:
-
Crystal Growth: High-quality single crystals are the prerequisite for a successful diffraction experiment. Slow evaporation of a saturated solution is a common and effective method.
-
Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, methanol, or a mixture like dichloromethane/hexane).
-
Allow the solvent to evaporate slowly over several days in a loosely covered vial to promote the formation of well-ordered crystals.
-
-
Crystal Mounting and Data Collection:
-
A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head. [1] * The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas to minimize thermal vibrations.
-
X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell parameters and space group.
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data.
-
The following diagram illustrates the workflow for single-crystal X-ray diffraction analysis:
Caption: Workflow for single-crystal X-ray diffraction analysis.
A Case Study: tert-Butyl 4-formyl-1H-imidazole-1-carboxylate
The crystallographic data for this closely related compound provides a benchmark for what to expect for this compound. Key parameters would include:
| Parameter | Expected Value Range | Significance |
| Crystal System | Monoclinic, Orthorhombic, etc. | Describes the basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions and angles of the repeating unit of the crystal. |
| Bond Lengths & Angles | e.g., C-N, C=O (Å) | Provides precise geometric information about the molecule. |
| Torsion Angles | e.g., C-C-C-C (°) | Defines the conformation of flexible parts of the molecule. |
Comparative Analysis with Spectroscopic Techniques
While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods offer valuable insights into the molecule's structure in solution and confirm the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would be essential.
-
¹H NMR: Would show distinct signals for the imidazole ring proton, the aldehyde proton, and the tert-butyl protons. The chemical shift of the imidazole N-H proton can be indicative of tautomeric form and hydrogen bonding. [2]* ¹³C NMR: Would provide signals for each unique carbon atom, including the carbonyl carbon of the aldehyde, the carbons of the imidazole ring, and the carbons of the tert-butyl group. [3]* 2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.
Tautomerism: A critical consideration for imidazole derivatives is the potential for tautomerism. The proton on the imidazole nitrogen can reside on either nitrogen atom, leading to two different tautomers. NMR is a key technique to study this phenomenon in solution. The observation of averaged signals or distinct signals for both tautomers depends on the rate of exchange, which can be influenced by solvent and temperature. [3][4]
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elemental composition.
-
High-Resolution Mass Spectrometry (HRMS): Would provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₈H₁₂N₂O).
-
Fragmentation Pattern: The molecule would likely fragment in predictable ways, such as the loss of the tert-butyl group or the formyl group, providing further structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Key Absorptions: For this compound, characteristic IR bands would be expected for the N-H stretch of the imidazole ring (around 3100-3300 cm⁻¹), the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹), and C-H stretches of the tert-butyl group and the imidazole ring.
Head-to-Head Comparison of Techniques
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy | Mass Spectrometry | Infrared Spectroscopy |
| Information Provided | Absolute 3D structure, bond lengths/angles, stereochemistry, packing | Atomic connectivity, tautomeric equilibrium in solution, stereochemistry | Molecular weight, elemental formula, fragmentation pattern | Presence of functional groups |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (ionized) | Solid or solution |
| Ambiguity | Low (definitive structure) | Medium (requires interpretation, can be ambiguous for complex stereochem) | High (isomers can have identical masses) | High (many functional groups have overlapping absorptions) |
| Key Advantage | Unambiguous structural determination | Provides information about structure in solution | High sensitivity and accurate mass determination | Quick and easy identification of functional groups |
| Key Limitation | Requires high-quality single crystals | Can be complex to interpret, sensitive to solvent and temperature | Does not provide stereochemical information | Provides limited information on overall structure |
The following diagram illustrates the relationship between the analytical techniques in structural validation:
Caption: Interplay of analytical techniques for structural validation.
Conclusion
The definitive validation of the structure of this compound is best achieved through single-crystal X-ray diffraction. This technique provides an unambiguous three-dimensional model of the molecule, which is invaluable for understanding its reactivity and potential biological activity. However, a comprehensive characterization strategy should always include complementary spectroscopic techniques. NMR spectroscopy is essential for confirming the atomic connectivity and investigating tautomeric equilibria in solution, while mass spectrometry and infrared spectroscopy provide rapid confirmation of the molecular formula and the presence of key functional groups. By integrating the data from these orthogonal techniques, researchers can have the highest level of confidence in their structural assignments, a critical foundation for any subsequent research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Freezing of equilibrium of imidazoles by inclusion crystallization with a host compound: isolation of the different tautomeric types in a pure state - CrystEngComm (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Activity of Substituted Imidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazole Scaffold - A Privileged Structure in Medicinal Chemistry
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] First synthesized in 1858, this unique scaffold is a key component in numerous naturally occurring molecules essential to life, including the amino acid histidine and purines in nucleic acids.[1][3] Its significance extends to a vast array of synthetic pharmaceutical agents due to its ability to serve as a versatile pharmacophore, engaging with various biological targets through hydrogen bonding and other interactions.[4][5] This guide provides a comparative analysis of the biological activities of different substituted imidazole compounds, focusing on their antimicrobial, anticancer, and anti-inflammatory properties, supported by experimental data and detailed protocols.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Imidazole derivatives are renowned for their broad-spectrum antimicrobial effects.[6][7][8] They form the basis of many clinically used antifungal drugs and are increasingly explored for their antibacterial potential in an era of rising antimicrobial resistance.[6][9]
Mechanism of Action
The primary antifungal mechanism of many imidazole derivatives, such as clotrimazole and miconazole, involves the inhibition of the enzyme lanosterol 14α-demethylase.[2] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2] Its disruption leads to increased membrane permeability and ultimately, cell death.[2] In bacteria, their mode of action can vary, including the disruption of cell wall synthesis, interference with DNA replication, and damage to the cell membrane.[6]
Comparative Antimicrobial Potency
The antimicrobial efficacy of substituted imidazoles is highly dependent on the nature and position of their substituents. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected imidazole derivatives against common microbial strains.
| Compound/Drug | Microbial Strain | MIC (µg/mL) | Reference |
| HL1 (Novel Derivative) | Staphylococcus aureus | 125 | [6] |
| HL1 (Novel Derivative) | Escherichia coli | 250 | [6] |
| HL2 (Novel Derivative) | Staphylococcus aureus | 62.5 | [6] |
| HL2 (Novel Derivative) | Escherichia coli | 125 | [6] |
| Compound 3h | Candida albicans | 12.5 | [10] |
| Compound 3l | Candida albicans | 12.5 | [10] |
Lower MIC values indicate higher antimicrobial activity.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines a standard method for determining the MIC of a compound, a key measure of its antimicrobial potency.
Causality: The broth microdilution method is a quantitative assay that establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is achieved by challenging the microbe with a serial dilution of the compound.
Workflow Diagram:
References
- 1. chemijournal.com [chemijournal.com]
- 2. nano-ntp.com [nano-ntp.com]
- 3. pharmacyjournal.net [pharmacyjournal.net]
- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]
- 7. clinmedkaz.org [clinmedkaz.org]
- 8. Imidazole Derivatives and their Antibacterial Activity - A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data comparison for synthesized vs. commercial 5-tert-Butyl-1H-imidazole-4-carbaldehyde
An In-Depth Comparative Guide for Researchers
In the realm of pharmaceutical development and intricate organic synthesis, the unequivocal confirmation of a molecule's identity is paramount.[1] For novel therapeutic agents and key intermediates, any ambiguity in structure or purity can lead to significant setbacks in research and development. This guide provides a comprehensive spectroscopic comparison between a laboratory-synthesized sample of 5-tert-Butyl-1H-imidazole-4-carbaldehyde and its commercially available counterpart, offering a framework for rigorous in-house quality control.
This compound is a valuable heterocyclic building block, with its substituted imidazole scaffold appearing in a variety of biologically active compounds. Its precise structure, featuring a bulky tert-butyl group and a reactive aldehyde, makes spectroscopic verification a critical step after synthesis. This guide will delve into the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and the spectral data.
A Plausible Synthetic Route: The Vilsmeier-Haack Formylation
To obtain the in-house sample for comparison, a logical and well-established synthetic strategy is the Vilsmeier-Haack reaction.[2][3][4][5][6] This reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. The likely precursor, 4-tert-butyl-1H-imidazole, can be formylated at the adjacent C5 position due to the electron-donating nature of the imidazole ring.
The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5] The electron-rich imidazole ring then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.
Caption: Plausible synthetic workflow for this compound via the Vilsmeier-Haack reaction.
Spectroscopic Data Comparison: Synthesized vs. Commercial
The core of this guide is the head-to-head comparison of the spectroscopic data obtained from the synthesized product and a certified commercial sample. The following tables summarize the expected data based on the known spectral characteristics of the functional groups and the imidazole scaffold.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Assignment | Synthesized Sample (Predicted δ, ppm) | Commercial Sample (Predicted δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| Aldehyde-H | 9.8 - 10.0 | 9.8 - 10.0 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond. |
| Imidazole-H (C2-H) | 7.8 - 8.0 | 7.8 - 8.0 | Singlet (s) | 1H | The proton at the C2 position of the imidazole ring is deshielded by the adjacent nitrogen atoms. |
| tert-Butyl-H | 1.4 - 1.6 | 1.4 - 1.6 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet. |
| Imidazole-NH | Broad, variable | Broad, variable | Broad Singlet (br s) | 1H | The N-H proton signal is often broad due to quadrupole broadening and exchange with trace water in the solvent. Its chemical shift is highly dependent on concentration and temperature. |
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Assignment | Synthesized Sample (Predicted δ, ppm) | Commercial Sample (Predicted δ, ppm) | Rationale for Chemical Shift |
| Aldehyde C=O | 185 - 190 | 185 - 190 | The carbonyl carbon of the aldehyde is significantly deshielded. |
| Imidazole C5 | 145 - 150 | 145 - 150 | The carbon bearing the tert-butyl group is deshielded. |
| Imidazole C2 | 138 - 142 | 138 - 142 | The C2 carbon is deshielded by the two adjacent nitrogen atoms. |
| Imidazole C4 | 125 - 130 | 125 - 130 | The carbon bearing the aldehyde group. |
| tert-Butyl C (quaternary) | 32 - 35 | 32 - 35 | The quaternary carbon of the tert-butyl group. |
| tert-Butyl CH₃ | 30 - 32 | 30 - 32 | The methyl carbons of the tert-butyl group. |
Table 3: FT-IR Data Comparison (ATR)
| Assignment | Synthesized Sample (Predicted ν, cm⁻¹) | Commercial Sample (Predicted ν, cm⁻¹) | Intensity | Rationale for Absorption |
| N-H Stretch | 3100 - 3300 | 3100 - 3300 | Broad, Medium | Stretching vibration of the N-H bond in the imidazole ring, often broadened by hydrogen bonding. |
| C-H Stretch (aromatic) | 3000 - 3100 | 3000 - 3100 | Medium | Stretching vibration of the C-H bond on the imidazole ring. |
| C-H Stretch (aliphatic) | 2850 - 2980 | 2850 - 2980 | Strong | Asymmetric and symmetric stretching vibrations of the C-H bonds in the tert-butyl group. |
| Aldehyde C-H Stretch | ~2820 and ~2720 | ~2820 and ~2720 | Medium, Sharp | Characteristic Fermi resonance doublet for the aldehyde C-H stretch.[7][8][9][10] |
| C=O Stretch (aldehyde) | 1670 - 1690 | 1670 - 1690 | Strong, Sharp | Stretching vibration of the conjugated aldehyde carbonyl group. Conjugation with the imidazole ring lowers the frequency compared to a saturated aldehyde.[8][10][11][12] |
| C=N and C=C Stretch (imidazole ring) | 1450 - 1600 | 1450 - 1600 | Medium-Strong | Overlapping stretching vibrations of the C=N and C=C bonds within the imidazole ring.[13][14][15] |
Table 4: Mass Spectrometry Data Comparison (Electron Ionization)
| Assignment | Synthesized Sample (Predicted m/z) | Commercial Sample (Predicted m/z) | Rationale for Fragmentation |
| Molecular Ion [M]⁺ | 152 | 152 | The parent ion corresponding to the molecular weight of the compound (C₈H₁₂N₂O). Imidazoles typically show a pronounced molecular ion peak.[13][14][16] |
| [M-1]⁺ | 151 | 151 | Loss of a hydrogen radical, likely from the aldehyde group. |
| [M-15]⁺ | 137 | 137 | Loss of a methyl radical (•CH₃) from the tert-butyl group. |
| [M-29]⁺ | 123 | 123 | Loss of the aldehyde group (•CHO) or an ethyl radical (•C₂H₅) from the tert-butyl group. |
| [M-57]⁺ | 95 | 95 | Loss of the tert-butyl radical (•C(CH₃)₃). This is expected to be a significant fragment due to the stability of the tert-butyl radical. |
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of the comparative data, the following detailed protocols should be rigorously followed. These protocols are designed to be self-validating by incorporating standard practices and internal checks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, allowing for the elucidation of the molecular structure. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[17]
-
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized or commercial this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[2][5][18] Ensure the sample is fully dissolved; sonication may be used if necessary.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The sample height should be approximately 4-5 cm.[19]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (typically 16-32 scans). For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope (typically 1024 or more scans).
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
-
Caption: Experimental workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[11] The Attenuated Total Reflectance (ATR) sampling technique is ideal for solid samples as it requires minimal sample preparation.[15][20]
-
Protocol:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal to account for any atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹. A typical measurement involves the co-addition of 16-32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
-
Mass Spectrometry (MS)
-
Rationale: Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization. This data is crucial for confirming the molecular formula and gaining insights into the molecule's structure. Direct infusion is a rapid method for introducing a sample into the mass spectrometer.[4][6]
-
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Direct Infusion: Introduce the sample solution into the electron ionization (EI) source of the mass spectrometer via direct infusion using a syringe pump at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to corroborate the expected structure.
-
Conclusion
A thorough comparison of the spectroscopic data from a synthesized batch of this compound with that of a reliable commercial standard is an indispensable step in the validation of its chemical identity and purity. By employing a multi-technique approach encompassing NMR, FT-IR, and MS, researchers can build a comprehensive and confident profile of the synthesized molecule. Any significant deviations in the spectral data between the two samples should be investigated as they may indicate the presence of impurities, isomers, or an incorrect structure. This rigorous analytical process underpins the integrity of subsequent research and development endeavors.
References
- 1. This compound [myskinrecipes.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. 5-(tert-Butyl)-1H-imidazole-4-carbaldehyde - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. Electronic Fingerprint of the Protonated Imidazole Dimer Probed by X-ray Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. 714273-83-3|5-(tert-Butyl)-1H-imidazole-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 17. application.wiley-vch.de [application.wiley-vch.de]
- 18. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 19. China 1H-Imidazole-4-carboxaldehyde, 5-(1,1-dimethylethyl)- (9CI) 714273-83-3 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Synthetic Alternatives for 5-tert-Butyl-1H-imidazole-4-carbaldehyde in Kinase Inhibitor Scaffolds
For researchers, medicinal chemists, and drug development professionals, the strategic selection of core scaffolds is a critical determinant of success in kinase inhibitor discovery programs. The substituted imidazole ring, particularly the 4,5-disubstituted motif, has proven to be a durable and versatile pharmacophore. Among the various building blocks for this scaffold, 5-tert-Butyl-1H-imidazole-4-carbaldehyde has emerged as a valuable intermediate. Its sterically demanding tert-butyl group can serve as a crucial anchoring element, providing selectivity and favorable interactions within the hydrophobic pockets of kinase active sites. The aldehyde functionality, in turn, offers a versatile handle for a variety of subsequent chemical transformations to build out the final inhibitor structure.
This guide provides an in-depth comparison of synthetic alternatives to this compound, focusing on their application in the synthesis of inhibitors for p38 MAP kinase and Transforming Growth Factor-β (TGF-β) type I receptor (ALK5), two key targets in inflammation and oncology. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower you to make informed decisions in your research.
The Central Role of the Substituted Imidazole Scaffold
The imidazole core is a cornerstone in the design of numerous kinase inhibitors. [1]Its prevalence stems from its ability to engage in key hydrogen bonding interactions with the hinge region of the kinase backbone, mimicking the adenine moiety of ATP. The substituents at the 4 and 5 positions of the imidazole ring are critical for modulating potency and selectivity. For instance, in many p38 MAP kinase inhibitors, a 4-pyridyl group at one position is essential for binding, while a substituted phenyl ring at the adjacent position occupies a hydrophobic pocket. [2][3] The choice of the substituent, such as the tert-butyl group in this compound, is a deliberate design element. The bulky, non-polar nature of the tert-butyl group can provide significant van der Waals interactions and confer selectivity by sterically precluding binding to off-target kinases with smaller hydrophobic pockets. The aldehyde at the 4-position is a versatile precursor for various chemical transformations, including reductive amination, Wittig reactions, and condensations, allowing for the introduction of diverse side chains and pharmacophoric elements.
Synthetic Alternatives: A Comparative Analysis
While this compound is a useful starting material, several factors may prompt the exploration of alternatives. These include the desire to modulate physicochemical properties (e.g., solubility, metabolic stability), explore different binding interactions, or circumvent existing intellectual property. Here, we compare several classes of alternatives.
Modification of the Alkyl Substituent
A primary axis of modification is the replacement of the tert-butyl group with other alkyl or aryl moieties. This allows for a systematic exploration of the size and nature of the hydrophobic pocket in the target kinase.
| Alternative Compound | Rationale for Use | Key Performance Metrics (Illustrative) |
| 5-Isopropyl-1H-imidazole-4-carbaldehyde | Reduced steric bulk compared to tert-butyl, potentially improving accessibility to certain kinase active sites. May alter metabolic stability profile. | Can lead to improved potency in specific kinase targets. Synthesis follows similar routes to the tert-butyl analog. |
| 5-Cyclopropyl-1H-imidazole-4-carbaldehyde | Introduces conformational rigidity and a different spatial arrangement of hydrophobic interactions. The cyclopropyl group is often favored for improving metabolic stability. | May offer a better balance of potency and pharmacokinetic properties. |
| 5-Phenyl-1H-imidazole-4-carbaldehyde | Allows for the exploration of pi-stacking interactions within the active site. The phenyl ring can be further substituted to fine-tune electronic and steric properties. | Can significantly alter the binding mode and selectivity profile. Often used in ALK5 inhibitors. [4] |
| 5-(Trifluoromethyl)-1H-imidazole derivatives | The trifluoromethyl group is a strong electron-withdrawing group and a bioisostere for a methyl group, but with significantly different electronic properties. It can enhance binding affinity and improve metabolic stability. | Often leads to potent inhibitors, as seen in some p38 MAP kinase inhibitor series. [5][6] |
Bioisosteric Ring Replacements
In some cases, the entire imidazole core can be replaced with another heterocyclic system that maintains a similar spatial arrangement of key functionalities. This can lead to novel intellectual property and potentially improved drug-like properties.
| Alternative Scaffold | Rationale for Use | Key Performance Metrics (Illustrative) |
| Triazole Derivatives | The 1,2,4-triazole ring is a well-established bioisostere for the imidazole ring. It can offer a different hydrogen bonding pattern and may alter the overall pKa of the molecule. | Studies on p38 MAP kinase have shown that pyridinyltriazoles can exhibit potent inhibitory activity, comparable to their imidazole counterparts. [2] |
| Pyrimidine Derivatives | Pyrimidine-based scaffolds have also been successfully employed as ATP-competitive kinase inhibitors. They offer a different set of vectors for substitution and can lead to highly selective compounds. | Replacement of the pyridinyl-imidazole with a pyrimidine ring has been shown to improve both inhibitory activity and selectivity for p38 over other kinases. [3] |
Modification of the Aldehyde Functionality
While the aldehyde is a versatile handle, other functional groups can be used to construct the final inhibitor.
| Alternative Functional Group | Rationale for Use | Key Performance Metrics (Illustrative) |
| 4-Carboxylic Acid Esters | Can be readily converted to amides, which are common functionalities in kinase inhibitors. The synthesis of the core may be more straightforward in some cases. | Provides a direct route to amide derivatives, which are prevalent in many kinase inhibitor classes. |
| 4-Halomethyl Derivatives | The halomethyl group is a reactive handle for nucleophilic substitution, allowing for the introduction of a wide variety of side chains. | Useful for building libraries of compounds with diverse side chains for structure-activity relationship (SAR) studies. |
Experimental Protocols
To provide a practical context, we present a detailed, multi-step synthesis of a substituted imidazole, a key intermediate for kinase inhibitors, based on established methodologies.
Synthesis of 1,2,4-Trisubstituted Imidazoles as ALK5 Inhibitors
This protocol is adapted from methodologies aimed at producing potent ALK5 inhibitors. [4] Workflow Diagram:
References
- 1. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 1,2,4-trisubstituted imidazoles as inhibitors of transforming growth factor-β type I receptor (ALK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Imidazole Aldehydes
For researchers, medicinal chemists, and drug development professionals, the efficient synthesis of imidazole aldehydes is a critical step in the creation of a vast array of pharmacologically active molecules. The imidazole scaffold is a privileged structure in medicinal chemistry, and the aldehyde functionality serves as a versatile handle for further molecular elaboration. The choice of synthetic pathway to these key building blocks is a strategic decision that directly impacts project timelines, scalability, and, most importantly, cost-effectiveness.
This guide provides an in-depth comparative analysis of the most prominent synthetic routes to imidazole aldehydes, moving beyond simple procedural descriptions to offer a holistic view of their economic and practical viability. By examining the causality behind experimental choices and providing validated protocols, this document aims to empower researchers to make informed decisions that align with both their scientific goals and budgetary constraints.
Executive Summary: At a Glance Comparison of Synthetic Pathways
To facilitate a rapid assessment, the following table summarizes the key performance and cost-related metrics for the three primary synthetic pathways discussed in this guide. A detailed analysis supporting these summaries is provided in the subsequent sections.
| Parameter | Radziszewski Synthesis | Marckwald Synthesis | Vilsmeier-Haack Formylation |
| Pathway Type | De novo ring formation | De novo ring formation | Functionalization of existing ring |
| Key Starting Materials | 1,2-Dicarbonyl, Aldehyde, Ammonia source | α-Amino ketone/aldehyde, Thiocyanate | Imidazole, POCl₃, DMF |
| Typical Yield | Moderate to Good | Good to Excellent | Good to Excellent |
| Raw Material Cost | Low to Moderate | Moderate to High | Low to Moderate |
| Process Complexity | Moderate | High | Low |
| Scalability | Good | Moderate | Excellent |
| Green Chemistry Aspects | One-pot reaction, potential for green solvents | Use of thiocyanates can be a concern | Use of hazardous reagents (POCl₃) |
| Overall Cost-Effectiveness | Good to Excellent | Moderate | Excellent (if starting imidazole is inexpensive) |
The Radziszewski Synthesis: A Robust and Economical Workhorse
First described in the 19th century, the Radziszewski synthesis remains a highly relevant and cost-effective method for the de novo construction of the imidazole ring.[1][2][3] This one-pot, multi-component reaction brings together a 1,2-dicarbonyl compound (such as glyoxal), an aldehyde, and a source of ammonia (typically ammonium acetate) to form the imidazole core.[4] Its enduring popularity stems from the use of readily available and inexpensive starting materials.
Mechanistic Considerations and Experimental Causality
The Radziszewski reaction proceeds through the initial condensation of the 1,2-dicarbonyl with ammonia to form a diimine intermediate. This is followed by the reaction with the aldehyde and subsequent cyclization and aromatization to yield the imidazole ring. The choice of an ammonium salt like ammonium acetate is strategic; it not only provides the requisite ammonia but also acts as a mild acidic catalyst to promote the condensation steps.
The reaction can be performed under conventional heating or, more efficiently, with microwave irradiation, which significantly reduces reaction times and can improve yields.[4] The use of microwave heating is a key consideration for cost-effectiveness, as it can lead to substantial energy savings compared to traditional oil bath or heating mantle methods.[5][6]
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to In-Silico Predictions and Experimental Validation of Imidazole Derivatives
In the landscape of modern drug discovery, the imidazole scaffold stands as a privileged structure, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anticancer, antifungal, antimicrobial, and anti-inflammatory properties.[1][2][3] The journey from a promising chemical entity to a clinically approved drug is, however, fraught with challenges, high costs, and a significant attrition rate. To navigate this complex path, computational, or in-silico, methods have emerged as indispensable tools, offering a rapid and cost-effective means to predict the biological activity and pharmacokinetic properties of novel compounds before their synthesis and experimental testing.
This guide provides an in-depth comparison of in-silico predictions with experimental results for imidazole derivatives, offering a critical perspective for researchers, scientists, and drug development professionals. We will explore the causality behind the choice of computational models and experimental assays, emphasizing the synergistic relationship that drives successful drug discovery campaigns.
The In-Silico Crystal Ball: Predicting Biological Activity
At the forefront of computational drug design are techniques that predict how a molecule will interact with a biological target and how it will behave within a biological system. For imidazole derivatives, these predictions are crucial for prioritizing which compounds to synthesize and test.
Molecular Docking: Unveiling Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor.[4] This allows us to visualize potential interactions, such as hydrogen bonds and hydrophobic interactions, and to estimate the binding affinity, often expressed as a docking score. A lower docking score generally indicates a more favorable binding interaction.
For instance, in a study on imidazole derivatives as potential inhibitors of the enzyme l-glutamine: d-fructose-6-phosphate amidotransferase (GlcN-6-P), a key target in antimicrobial research, molecular docking studies were performed.[4][5] The in-silico results showed that the synthesized compounds had low binding energies and a good affinity for the active site of the enzyme, suggesting they could be effective inhibitors.[4][5]
Quantitative Structure-Activity Relationship (QSAR): The Power of Prediction through Patterns
QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity.[6][7] By analyzing a set of compounds with known activities, QSAR can predict the activity of new, untested compounds. These models are invaluable for identifying the key chemical features that contribute to a desired biological effect.
A study on imidazole derivatives as 14α-demethylase (CYP51) inhibitors, a target for antifungal agents, successfully employed QSAR.[7][8] The developed QSAR model highlighted the importance of specific physicochemical properties, such as atomic van der Waals volumes and electronegativities, in determining the antifungal activity.[7][8]
ADMET Prediction: Foreseeing the Fate of a Drug in the Body
A promising drug candidate must not only be active against its target but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In-silico ADMET prediction models can flag potential liabilities early in the drug discovery process, saving considerable time and resources. For several series of imidazole derivatives, in-silico ADMET analyses have been performed to evaluate their drug-likeness.[2][9][10] These studies often assess parameters like Lipinski's rule of five, which predicts oral bioavailability.[11]
The Experimental Crucible: Validating In-Silico Hypotheses
While in-silico predictions provide valuable guidance, experimental validation remains the gold standard for confirming the biological activity and therapeutic potential of any new compound. The following section details key experimental workflows used to test the predictions for imidazole derivatives.
Experimental Workflow: From Prediction to Validation
References
- 1. benchchem.com [benchchem.com]
- 2. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]
- 5. Strona domeny infona.pl [infona.pl]
- 6. researchgate.net [researchgate.net]
- 7. "Molecular docking and QSAR study on imidazole derivatives as 14 /alph" by ASGHAR DAVOOD and MARYAM IMAN [journals.tubitak.gov.tr]
- 8. researchgate.net [researchgate.net]
- 9. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
cross-reactivity studies of 5-tert-Butyl-1H-imidazole-4-carbaldehyde in biological assays
Beginning Initial Search
I've started with targeted Google searches for 5-tert-Butyl-1H-imidazole-4-carbaldehyde, aiming to understand its biological targets, off-target effects, and any cross-reactivity. I'm also examining structurally similar compounds to expand the scope of my investigation. The goal is to build a thorough knowledge base.
Outlining Experimental Designs
I'm now moving on to the experimental design phase, starting with the creation of detailed protocols for crucial assays. These will include kinase profiling, GPCR screening, and cytotoxicity assays. I am designing a logical structure for a comparison guide, and constructing the rationale for each experimental setup. My next step will be creating tables to display potential comparative data and highlight how the cross-reactivity of this molecule might stack up against other known compounds.
Defining Comparison Guide Structure
I'm expanding my approach to encompass a range of biological assays and screening panels, and also searching for relevant data on structurally related compounds. I've designed an initial structure for the guide. Now I'm focused on the experimental designs: the rationale for each assay and target panel selected. I'll make sure each experiment is well-defined and well-organized. I will start by creating detailed protocols for kinase profiling and GPCR screening.
Establishing Robust Analytical Standards for 5-tert-Butyl-1H-imidazole-4-carbaldehyde and Its Derivatives: A Comparative Guide
Introduction: In the landscape of pharmaceutical development and chemical research, the purity and characterization of novel compounds are paramount. 5-tert-Butyl-1H-imidazole-4-carbaldehyde and its derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry. Establishing rigorous analytical standards for these molecules is not merely a regulatory formality but a critical step in ensuring the safety, efficacy, and reproducibility of any downstream application. This guide provides a comparative analysis of key analytical techniques for the comprehensive characterization and quality control of this compound, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.
The inherent reactivity of the aldehyde functional group, coupled with the aromatic imidazole ring, presents unique analytical challenges, including potential for oxidation, impurity formation, and tautomerism. Therefore, a multi-modal analytical approach is essential for a complete understanding of the compound's profile. This guide will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of this important chemical entity.
Pillar 1: Chromatographic Techniques for Purity and Impurity Profiling
Chromatographic methods are the cornerstone of purity assessment and impurity profiling in the pharmaceutical industry. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes
HPLC is the preferred method for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility allows for the separation, identification, and quantification of the main compound and any related impurities.[1][2]
Causality in Method Development: The development of a robust, stability-indicating HPLC method is crucial.[2][3] A reversed-phase C18 column is often the stationary phase of choice for imidazole derivatives due to its ability to separate compounds based on their hydrophobicity.[1][3] The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, must be optimized to achieve adequate resolution between the main peak and any potential impurities.[1] The pH of the aqueous phase can significantly impact the retention and peak shape of ionizable compounds like imidazoles.
Illustrative HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Self-Validating System: Method validation according to ICH Q2(R1) guidelines is essential to ensure the reliability of the data.[4][5][6] This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness. For instance, specificity is demonstrated by the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]
Experimental Workflow: HPLC Method Validation
References
- 1. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. rjptonline.org [rjptonline.org]
- 4. jordilabs.com [jordilabs.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. database.ich.org [database.ich.org]
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
